Antazoline Phosphate
描述
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1994.
See also: this compound; naphazoline hydrochloride (component of).
属性
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.H3O4P/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIGUKRYYAGJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-75-8 (Parent) | |
| Record name | Antazoline phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00165507 | |
| Record name | Antazoline phosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-68-7 | |
| Record name | Antazoline phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antazoline phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antazoline phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Antazoline phosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-4,5-dihydro-N-phenyl-1H-imidazole-2-methylamine monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTAZOLINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPR5FPH326 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Antazoline Phosphate: A Technical Guide to its Mechanism of Action on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of antazoline (B1665563) phosphate (B84403) on histamine (B1213489) H1 receptors. The content herein is curated for professionals in research and drug development, offering detailed insights into its pharmacological effects, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inverse Agonism at the H1 Receptor
Antazoline is a first-generation ethylenediamine (B42938) H1-antihistamine.[1] Its primary mechanism of action is to act as an antagonist at the histamine H1 receptor.[2][3] By binding to the H1 receptor, antazoline blocks the effects of endogenous histamine, providing relief from allergic symptoms.[2][3]
Modern pharmacological understanding classifies most H1-antihistamines, including first-generation agents like antazoline, not as neutral antagonists but as inverse agonists . Histamine H1 receptors are G-protein coupled receptors (GPCRs) that can exist in an equilibrium between an inactive and an active conformation. Even in the absence of an agonist like histamine, a portion of H1 receptors can spontaneously adopt the active conformation, leading to a basal level of signaling activity.
While a neutral antagonist would block the binding of an agonist without affecting this basal activity, an inverse agonist, such as antazoline, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This action shifts the conformational equilibrium towards the inactive state, thereby reducing the constitutive activity of the receptor. This inverse agonism is a key aspect of the therapeutic efficacy of H1-antihistamines, as it not only prevents histamine-induced signaling but also suppresses the baseline receptor activity that can contribute to inflammatory conditions.
Downstream Signaling Pathways
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine initiates a well-defined signaling cascade:
-
Gq/11 Protein Activation: Upon histamine binding, the H1 receptor undergoes a conformational change that activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq/11 protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
This signaling cascade ultimately leads to the various physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.
Antazoline phosphate, by acting as an inverse agonist, prevents the initiation of this cascade by stabilizing the H1 receptor in its inactive state. This blockade of the Gq/PLC/IP3 pathway is the fundamental mechanism by which antazoline alleviates allergic symptoms.
Anti-inflammatory Effects via NF-κB Inhibition
Beyond its immediate antihistaminic effects, antazoline exhibits anti-inflammatory properties. This is, in part, due to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. The activation of the H1 receptor can lead to the activation of NF-κB, a key transcription factor that upregulates the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. By acting as an inverse agonist, antazoline can suppress the basal and histamine-induced activation of the H1 receptor, thereby inhibiting the downstream activation of NF-κB. This reduction in NF-κB activity contributes to the anti-inflammatory effects of antazoline.
Quantitative Data
The following table summarizes the available quantitative data for antazoline's interaction with the H1 receptor. It is important to note that comprehensive and consistent data from multiple peer-reviewed studies for this compound are limited. The provided data should be interpreted with this in mind.
| Parameter | Value | Receptor/System | Source |
| Binding Affinity | |||
| Kd | 7.14 nM | Histamine H1 Receptor | ChEMBL (via Drug Central) |
| H2:H1 Affinity Ratio | 1163 | Rodent Brain Homogenates | PubMed |
| H3:H1 Affinity Ratio | 1110 | Rodent Brain Homogenates | PubMed |
| Functional Activity | |||
| EC50 (HBV DNA reduction) | 2.910 µmol/L | HepAD38 cells | MedChemExpress |
| EC50 (HBV DNA reduction) | 2.349 µmol/L | Huh7 cells | MedChemExpress |
Note: The EC50 values for HBV DNA reduction are provided as an example of antazoline's biological activity but are not a direct measure of H1 receptor antagonism.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of H1 receptor antagonists like this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the H1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) from the receptor is measured.
Materials:
-
Cell Membranes: Membranes prepared from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin (B1677119) or unlabeled mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-mepyramine against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Objective: To determine the potency (IC50) of this compound in inhibiting histamine-induced calcium mobilization.
Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the intracellular calcium concentration increases, leading to an increase in fluorescence. This compound's ability to block this response is quantified.
Materials:
-
Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: With the capability for kinetic reading and automated injection.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., 1-hour incubation at 37°C).
-
Compound Incubation: Wash the cells and then incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Stimulation: Record a baseline fluorescence reading, and then inject a fixed concentration of histamine into each well.
-
Kinetic Reading: Immediately after histamine injection, measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the histamine response against the concentration of this compound to determine the IC50 value.
Visualizations
H1 Receptor Signaling Pathway
Caption: H1 Receptor Signaling and Antazoline's Point of Intervention.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a Radioligand Binding Assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a Calcium Mobilization Assay.
References
An In-Depth Technical Guide to the Pharmacological Profile and Binding Affinity of Antazoline Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline (B1665563), a first-generation antihistamine, is a well-established pharmacological agent primarily recognized for its antagonism of the histamine (B1213489) H1 receptor.[1][2][3] This action alleviates symptoms associated with allergic reactions, making it a mainstay in the treatment of allergic conjunctivitis and nasal congestion.[1][2] Beyond its primary mechanism, the pharmacological profile of antazoline is multifaceted, encompassing interactions with other receptor systems, including muscarinic acetylcholine (B1216132) receptors, which contribute to its anticholinergic effects. Its classification as an imidazoline (B1206853) derivative also suggests potential interactions with imidazoline receptors. This technical guide provides a comprehensive overview of the pharmacological profile of antazoline phosphate (B84403), with a focus on its binding affinities, mechanisms of action, and the experimental protocols used to elucidate these properties. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this versatile compound.
Pharmacological Profile and Mechanism of Action
Antazoline's primary therapeutic effect stems from its activity as a competitive and reversible antagonist of the histamine H1 receptor. By binding to the H1 receptor, antazoline blocks the action of endogenous histamine, a key mediator of allergic responses. This prevents the downstream signaling cascade that leads to symptoms such as itching, vasodilation, and increased vascular permeability.
As a first-generation antihistamine, antazoline can cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. Furthermore, antazoline exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. This contributes to its clinical utility in reducing nasal and ocular secretions.
The imidazoline scaffold of antazoline suggests a potential for interaction with imidazoline receptors (I1 and I2), a class of receptors involved in various physiological processes, including blood pressure regulation. However, the specific binding affinities and functional effects of antazoline at these receptors are not as extensively characterized as its antihistaminic and anticholinergic activities.
Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower Ki values indicating higher affinity. The following tables summarize the available quantitative data on the binding affinity of antazoline to various receptors.
| Histamine Receptors | |
| Receptor Subtype | Ki (nM) |
| Histamine H1 | 1163 |
| Histamine H2 | 1110 |
| Histamine H3 | 1 |
| Table 1: Binding Affinity of Antazoline for Histamine Receptor Subtypes. |
| Muscarinic Acetylcholine Receptors | |
| Receptor Subtype | Ki (nM) |
| Muscarinic (unspecified) | 38 |
| Table 2: Binding Affinity of Antazoline for Muscarinic Receptors. |
Signaling Pathways
The interaction of antazoline with its target receptors modulates specific intracellular signaling pathways. Understanding these pathways is crucial for comprehending the drug's mechanism of action and its physiological effects.
Histamine H1 Receptor Signaling Pathway
Antazoline acts as an antagonist at the H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Histamine binding to the H1 receptor activates this pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Antazoline blocks this cascade by preventing the initial binding of histamine.
Muscarinic Acetylcholine Receptor Signaling Pathway
Antazoline's anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors. These GPCRs have five subtypes (M1-M5) that couple to different G-proteins. M1, M3, and M5 receptors typically couple to Gq/11, leading to a similar signaling cascade as the H1 receptor. M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, antazoline inhibits the physiological effects of acetylcholine.
Experimental Protocols
The determination of a drug's binding affinity and pharmacological profile relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments used to characterize antazoline.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor. It involves the use of a radiolabeled ligand that has a high affinity and selectivity for the receptor of interest.
Objective: To determine the inhibitory constant (Ki) of antazoline for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human histamine H1 receptor).
-
Radioligand (e.g., [³H]-mepyramine for the H1 receptor).
-
Unlabeled competitor (antazoline phosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and a fixed amount of the membrane preparation are added to each well.
-
Competition: A range of concentrations of the unlabeled competitor (antazoline) is added to the wells.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the downstream consequences of receptor activation or inhibition, providing information on whether a compound is an agonist, antagonist, or inverse agonist.
This assay is used to measure the increase in intracellular calcium concentration that occurs upon the activation of Gq-coupled receptors like the H1 and M1/M3/M5 muscarinic receptors.
Objective: To determine the functional antagonism of antazoline at Gq-coupled receptors.
Materials:
-
Cells expressing the target receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist for the target receptor (e.g., histamine for the H1 receptor).
-
This compound.
-
Assay buffer.
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Antazoline at various concentrations is added to the wells and incubated.
-
Agonist Stimulation: An agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of antazoline to inhibit the agonist-induced calcium flux is quantified to determine its antagonistic potency (e.g., as an IC50 value).
Conclusion
This compound is a pharmacologically active molecule with a well-defined role as a histamine H1 receptor antagonist. Its clinical efficacy in allergic conditions is a direct result of this activity. However, its pharmacological profile is broader, with notable anticholinergic effects mediated by muscarinic receptor antagonism. While its imidazoline structure suggests potential interactions with imidazoline and adrenergic receptors, a comprehensive quantitative understanding of these off-target activities is an area that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of antazoline's pharmacological properties, which may uncover novel therapeutic applications for this established drug. A more complete characterization of its binding affinities across a wider range of receptors will be instrumental in refining its clinical use and in the development of new therapeutic strategies.
References
A Technical Guide to the Historical Development and Discovery of Antazoline Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical development, discovery, and pharmacological characterization of antazoline (B1665563) phosphate (B84403), a first-generation ethylenediamine (B42938) antihistamine. The document details its synthesis, mechanism of action, and the foundational experimental data that established its clinical use.
Discovery and Historical Context
Antazoline was first synthesized in the mid-1940s, a period marked by significant research into compounds capable of counteracting the physiological effects of histamine (B1213489). Developed by Karl Miescher and W. Klarer at Ciba Pharmaceutical Products, Inc., the synthesis of antazoline was a notable advancement in the class of ethylenediamine antihistamines. The pioneering work was officially documented in a U.S. Patent granted on September 14, 1948[1].
As a first-generation antihistamine, antazoline is characterized by its ability to cross the blood-brain barrier, a property responsible for its sedative effects[1][2][3]. Its primary therapeutic applications were quickly established for the symptomatic relief of nasal congestion and allergic conjunctivitis[1]. Due to the poor water solubility of the antazoline free base, its salt forms—primarily phosphate and hydrochloride—were developed to improve its pharmaceutical utility. The phosphate salt, in particular, offered good water solubility, making it suitable for ophthalmic solutions.
Chemical Synthesis
The foundational synthesis of antazoline, as described in the 1948 patent, involves a multi-step process. The core structure is formed through the condensation of N-benzylaniline with a reactive imidazoline (B1206853) intermediate.
Synthesis Workflow
The logical workflow for the original synthesis is outlined below. This process involves the preparation of 2-chloromethyl-imidazoline followed by its reaction with N-benzylaniline to yield the final antazoline base.
Caption: Logical workflow for the synthesis of this compound.
Pharmacological Characterization and Mechanism of Action
Antazoline's primary pharmacological effect is the competitive antagonism of the histamine H1 receptor. It also possesses notable anticholinergic (antimuscarinic) properties, which contribute to its therapeutic effect of reducing nasal and ocular secretions.
Histamine H1 Receptor Antagonism
As a histamine H1 receptor antagonist, antazoline binds reversibly to the receptor without activating it. This action blocks endogenous histamine from binding and initiating the downstream signaling cascade responsible for allergic symptoms, such as vasodilation, increased capillary permeability, and sensory nerve stimulation.
The signaling pathway initiated by histamine binding to the H1 receptor and its subsequent inhibition by antazoline is depicted below.
Caption: Antazoline competitively blocks the H1 receptor, inhibiting histamine-mediated signaling.
Quantitative Pharmacological Data
The potency of antazoline as an antagonist at histamine H1 and muscarinic cholinergic receptors has been quantified using various in vitro assays. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Parameter | Value | Receptor/Tissue | Reference |
| Histamine H1 Antagonism | |||
| pA2 Value | 7.08 | Guinea Pig Ileum | |
| Anticholinergic Activity | |||
| pA2 Value | 8.0 | Guinea Pig Ileum (vs. Acetylcholine) |
Note: Higher pA2 values indicate greater antagonist potency.
Key Experimental Protocols
The characterization of antihistamines like antazoline historically relied on classical pharmacological preparations, most notably the isolated guinea pig ileum assay. This ex vivo model is highly sensitive to both histamine and acetylcholine, making it ideal for quantifying H1 and muscarinic receptor antagonism.
Isolated Guinea Pig Ileum Assay for pA2 Determination
This protocol outlines the methodology for determining the antagonist potency (pA2 value) of antazoline against histamine-induced contractions.
Objective: To quantify the competitive antagonism of antazoline at histamine H1 receptors.
Materials:
-
Guinea pig
-
Tyrode's solution (or Krebs solution)
-
Histamine dihydrochloride (B599025) (Agonist)
-
This compound (Antagonist)
-
Organ bath apparatus with an isometric transducer
-
Data acquisition system (e.g., PowerLab)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Methodology:
-
Tissue Preparation:
-
A guinea pig is humanely euthanized.
-
A segment of the terminal ileum is isolated and placed in fresh, aerated Tyrode's solution.
-
The lumen is gently flushed to remove contents, and a 2-3 cm piece is prepared.
-
-
Mounting:
-
The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen gas.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of approximately 1 gram, with the bath solution being replaced every 15 minutes.
-
-
Agonist Concentration-Response Curve (CRC) - Control:
-
A cumulative CRC for histamine is generated. Starting with a low concentration, the dose of histamine in the bath is incrementally increased (e.g., by a factor of 3 or 10) once the previous response has reached a plateau.
-
This is continued until a maximal contraction is observed.
-
The tissue is then washed repeatedly to return to baseline.
-
-
Antagonist Incubation:
-
A known, fixed concentration of antazoline is added to the organ bath.
-
The tissue is incubated with antazoline for a predetermined period (e.g., 20-30 minutes) to allow for equilibrium to be reached.
-
-
Agonist CRC in the Presence of Antagonist:
-
The cumulative histamine CRC is repeated in the presence of antazoline. A rightward shift in the CRC is expected for a competitive antagonist.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated at various response levels (e.g., EC50). The DR is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the concentration required for the same response in its absence.
-
The procedure is repeated with at least two other concentrations of antazoline.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antazoline]) on the x-axis.
-
For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.0. The pA2 value is determined by the intercept of the regression line with the x-axis.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the pA2 value determination using the guinea pig ileum assay.
Physicochemical Properties and Rationale for Phosphate Salt
The use of salt forms is a common strategy to improve the aqueous solubility and stability of pharmaceutical compounds. Antazoline free base has poor water solubility, which limits its formulation possibilities, especially for aqueous solutions like eye drops.
| Compound | Solubility | pH (Aqueous Solution) | Reference |
| Antazoline Hydrochloride | 1 g in 40 mL water | 6.3 (1% solution) | |
| This compound | Soluble in water; Sparingly soluble in methanol | 4.5 (2% solution) | |
| Antazoline (Free Base) | 663 mg/L (at 30°C) | N/A |
The enhanced water solubility of both the hydrochloride and phosphate salts compared to the free base is evident. The choice of the phosphate salt for many ophthalmic preparations is likely due to a combination of factors including good solubility, buffering capacity, and better tolerability in the eye compared to other salts. The slightly acidic pH of the phosphate salt solution can also contribute to the stability of the formulation.
Conclusion
The discovery of antazoline in the 1940s was a significant contribution to the field of antihistamine therapy. Its development, driven by the chemical ingenuity of Miescher and Klarer at Ciba, provided an effective treatment for common allergic conditions. The pharmacological characterization through classical in vitro methods, such as the guinea pig ileum assay, established its dual mechanism of H1 receptor antagonism and anticholinergic activity. The formulation of antazoline as a phosphate salt was a key pharmaceutical innovation that overcame the poor solubility of the parent compound, enabling its widespread use in topical and ophthalmic applications. This guide has provided a technical overview of these historical and scientific milestones for professionals engaged in modern drug discovery and development.
References
The Structure-Activity Relationship of Antazoline Phosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) is a first-generation antihistamine characterized by its ethylenediamine (B42938) and imidazoline (B1206853) structural components.[1] It is primarily recognized for its histamine (B1213489) H1 receptor antagonist activity, which alleviates symptoms of allergic reactions such as nasal congestion and allergic conjunctivitis.[2][3][4] Beyond its antihistaminic effects, antazoline exhibits a complex pharmacological profile, interacting with imidazoline and α-adrenergic receptors, which contributes to its diverse physiological effects and potential therapeutic applications.[5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of antazoline phosphate, detailing its multi-receptor interactions, the structural determinants of its activity, and the experimental protocols for its pharmacological evaluation.
Chemical Structure and Key Features
Antazoline's chemical structure, N-benzyl-N-(2-imidazolin-2-ylmethyl)aniline, is the foundation of its pharmacological activity. The molecule can be dissected into three key components:
-
Imidazoline Ring: This heterocyclic moiety is crucial for its interaction with imidazoline and α-adrenergic receptors.
-
Ethylenediamine Bridge: This flexible linker connects the imidazoline ring to the N-phenyl-N-benzylamine group.
-
N-phenyl-N-benzylamine Group: These aromatic rings are important for its histamine H1 receptor antagonist activity.
Structure-Activity Relationship (SAR) Studies
Histamine H1 Receptor Antagonism
The diaryl (phenyl and benzyl) substitution is a common feature of first-generation antihistamines and is essential for high-affinity H1 receptor binding. The two aromatic rings are believed to adopt a non-coplanar orientation for optimal interaction with the H1 receptor.
| Structural Modification | Effect on H1 Receptor Activity | Rationale |
| Substitution on the Phenyl or Benzyl Rings | Likely to modulate affinity and selectivity. Electron-withdrawing or donating groups can alter the electronic properties and steric interactions with the receptor binding pocket. | General principle of antihistamine SAR. |
| Modification of the Ethylenediamine Linker | Changes in length or rigidity can impact the optimal positioning of the aromatic groups within the H1 receptor binding site, potentially reducing affinity. | The linker's flexibility is crucial for adopting the correct binding conformation. |
| Replacement of the Imidazoline Ring | May decrease H1 antagonist activity if the replacement alters the overall conformation or basicity of the molecule. | The imidazoline ring contributes to the overall physicochemical properties of the molecule. |
Imidazoline Receptor Binding
The imidazoline ring is the primary pharmacophore for imidazoline receptor interaction. Antazoline is known to bind to both I1 and I2 imidazoline receptor subtypes.
| Structural Modification | Effect on Imidazoline Receptor Activity | Rationale |
| Substitution on the Imidazoline Ring | Can significantly alter affinity and selectivity for I1 vs. I2 subtypes. | The imidazoline ring directly interacts with the receptor. |
| Nature of the Linker | The type and length of the linker between the imidazoline ring and the aromatic moiety influence affinity. | Optimal positioning of the imidazoline ring is critical. |
| Aromatic Group Modifications | Can influence selectivity between imidazoline and adrenergic receptors. | Subtle changes in the aromatic region can fine-tune receptor interactions. |
α-Adrenergic Receptor Activity
The imidazoline moiety is also a well-known pharmacophore for α-adrenergic receptors. Antazoline exhibits activity at both α1 and α2-adrenergic receptors.
| Structural Modification | Effect on α-Adrenergic Receptor Activity | Rationale |
| Substitution on the Phenyl Ring of the Imidazoline | Can modulate agonist or antagonist activity at α2-adrenoceptors. | The electronic nature of the substituent influences the interaction with the receptor. |
| Replacement of the Imidazoline Ring | Likely to abolish significant α-adrenergic activity. | The imidazoline ring is a key structural feature for α-adrenergic ligands. |
| Conformational Restriction | Can enhance selectivity for specific α-adrenergic receptor subtypes. | A more rigid structure can favor binding to a particular receptor conformation. |
Experimental Protocols
Competitive Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of test compounds, such as antazoline analogs, to their target receptors.
1. Membrane Preparation:
-
Harvest cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human histamine H1 receptor, rabbit kidney for imidazoline I2 receptors, or rat cerebral cortex for α-adrenergic receptors).
-
Homogenize the cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1 receptors, [³H]-clonidine for I1 and α2 receptors, or [³H]-idazoxan for I2 receptors), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known, potent, unlabeled ligand for the target receptor.
-
Incubate the plates at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification of Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Caption: Histamine H1 Receptor Signaling Pathway and its Blockade by Antazoline.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound's structure-activity relationship is complex, stemming from its interactions with multiple receptor systems. While its efficacy as a histamine H1 receptor antagonist is well-established and aligns with the general SAR of first-generation antihistamines, its activity at imidazoline and α-adrenergic receptors adds another layer of complexity and potential for therapeutic diversification. The imidazoline ring is a key determinant for these latter interactions. The lack of comprehensive quantitative SAR data for a systematic series of antazoline analogs highlights an area for future research. Such studies would be invaluable for the rational design of more selective and potent ligands targeting these receptors, potentially leading to novel therapeutics with improved efficacy and reduced side-effect profiles. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers embarking on such investigations.
References
In-Vitro Characterization of Antazoline Phosphate's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) phosphate (B84403) is a first-generation antihistamine belonging to the ethylenediamine (B42938) class. It is clinically used for the symptomatic relief of nasal congestion and allergic conjunctivitis.[1] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor.[2][3] This technical guide provides an in-depth overview of the in-vitro biological activity of antazoline phosphate, focusing on its receptor binding profile, functional antagonism, and effects on relevant signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.
Core Biological Activity: Histamine H1 Receptor Antagonism
Antazoline selectively binds to the histamine H1 receptor, a G-protein coupled receptor (GPCR), without activating it. This binding action competitively inhibits the binding of endogenous histamine, thereby blocking the downstream signaling cascade that leads to allergic symptoms.[1][3]
Quantitative Analysis of Receptor Binding and Functional Antagonism
The potency and selectivity of this compound have been characterized through various in-vitro assays. The following tables summarize the key quantitative data available.
Table 1: Histamine H1 Receptor Binding Affinity of Antazoline
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| Antazoline | [³H]pyrilamine | Rodent Brain | 1163 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism of Antazoline at the Histamine H1 Receptor
| Compound | Assay Type | Tissue/Preparation | pA₂ Value |
| Antazoline | Functional Antagonism (Schild Plot Analysis) | Rabbit Aorta | 8.1 |
pA₂ Value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Table 3: Receptor Selectivity Profile of Antazoline
| Receptor Subtype | H₁:H₂ Affinity Ratio | H₁:H₃ Affinity Ratio |
| Antazoline | 1:1163 | 1:1110 |
Data presented as the ratio of Kᵢ values (H₂/H₁) and (H₃/H₁), indicating the selectivity for the H1 receptor over H2 and H3 receptors.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Antazoline exerts its antagonist effect by blocking the histamine-induced signaling cascade. The histamine H1 receptor is coupled to the Gq alpha subunit of a heterotrimeric G-protein. Upon histamine binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the various cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability.
References
The Role of Antazoline Phosphate in Mast Cell Stabilization Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Mast Cells as Key Mediators of Allergic Inflammation
Mast cells are tissue-resident immune cells that play a pivotal role in the pathophysiology of allergic diseases.[2] Upon activation, typically through the cross-linking of surface-bound Immunoglobulin E (IgE) antibodies by an allergen, mast cells undergo degranulation. This process results in the release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), proteases (e.g., tryptase and chymase), cytokines, and lipid mediators (e.g., prostaglandins (B1171923) and leukotrienes).[2][3] These mediators are responsible for the characteristic symptoms of allergic reactions, ranging from mild urticaria and rhinitis to life-threatening anaphylaxis. Consequently, inhibiting mast cell degranulation is a key therapeutic objective.
Antazoline (B1665563) Phosphate (B84403): Beyond H1-Receptor Antagonism
Antazoline is an ethylenediamine (B42938) derivative that functions as a histamine H1-receptor antagonist.[1] Its primary mechanism of action involves competitively blocking the binding of histamine to H1 receptors on various cell types, thereby mitigating the downstream effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. While this is its established role, many first-generation H1-antihistamines are known to possess additional pharmacological properties. Research into the direct effects of these compounds on mast cell stabilization—preventing the initial release of histamine and other mediators—is crucial for a comprehensive understanding of their therapeutic potential.
Quantitative Analysis of Mast Cell Stabilization
A critical aspect of investigating a compound's mast cell stabilizing potential is the acquisition of robust quantitative data. Key parameters include the half-maximal inhibitory concentration (IC50) for the inhibition of mediator release and the maximum percentage of inhibition. Due to the lack of specific published data for antazoline phosphate in this context, the following table is presented as a template for researchers to structure their findings when evaluating this or similar compounds.
Table 1: Template for Quantitative Data on Mast Cell Mediator Release Inhibition
| Mediator Assayed | Inducing Agent | Test Compound Concentration | % Inhibition (Mean ± SD) | IC50 Value |
| β-Hexosaminidase | IgE/Anti-IgE | e.g., 1 µM, 10 µM, 100 µM | Experimental Data | Calculated Value |
| Histamine | Compound 48/80 | e.g., 1 µM, 10 µM, 100 µM | Experimental Data | Calculated Value |
| Tryptase | Calcium Ionophore A23187 | e.g., 1 µM, 10 µM, 100 µM | Experimental Data | Calculated Value |
| Leukotriene C4 | IgE/Antigen | e.g., 1 µM, 10 µM, 100 µM | Experimental Data | Calculated Value |
Note: This table is for illustrative purposes to guide data presentation. Specific values for this compound are not currently available in published literature.
Experimental Protocol: In Vitro Mast Cell Degranulation Assay
The following is a detailed protocol for a common in vitro assay to assess the mast cell stabilizing activity of a test compound like this compound. This protocol utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation.
Materials and Reagents
-
RBL-2H3 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-Dinitrophenyl (DNP) IgE
-
DNP-Human Serum Albumin (HSA)
-
Compound 48/80
-
Calcium Ionophore A23187
-
This compound
-
Tyrode's Buffer (pH 7.4)
-
Triton X-100 (0.1% in Tyrode's Buffer for total lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate for β-hexosaminidase assay
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Histamine ELISA kit
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Workflow for assessing this compound's effect on mast cell degranulation.
Step-by-Step Procedure
-
Cell Culture and Seeding: Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by adding 50 ng/mL of anti-DNP IgE to each well. Incubate overnight at 37°C.
-
Washing and Treatment: Gently wash the cells twice with warm Tyrode's buffer to remove any unbound IgE. Add various concentrations of this compound (or the vehicle control) dissolved in Tyrode's buffer to the appropriate wells. Incubate for 30-60 minutes at 37°C.
-
Induction of Degranulation: To induce IgE-mediated degranulation, add DNP-HSA to a final concentration of 100 ng/mL to the test wells. For positive controls, add an appropriate concentration of Compound 48/80 or A23187. For the negative control (spontaneous release), add only Tyrode's buffer. For total release, add 0.1% Triton X-100. Incubate the plate for 1 hour at 37°C.
-
Quantification of β-Hexosaminidase Release:
-
Carefully collect the supernatant from each well.
-
Add an equal volume of pNAG substrate solution to each supernatant sample in a new 96-well plate.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of β-hexosaminidase release is calculated as: [(Sample Absorbance - Negative Control Absorbance) / (Total Release Absorbance - Negative Control Absorbance)] * 100.
-
-
Quantification of Histamine Release:
-
Use the collected supernatant and follow the manufacturer's instructions for the histamine ELISA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of mediator release for each concentration of this compound compared to the positive control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathways in Mast Cell Degranulation
The activation of mast cells via the high-affinity IgE receptor (FcεRI) initiates a complex signaling cascade. Understanding this pathway is crucial for identifying potential targets for mast cell stabilizing drugs.
References
The Anti-Arrhythmic Potential of Antazoline Phosphate: A Technical Guide
Abstract: Antazoline (B1665563), a first-generation antihistamine, has been repurposed in several regions as a potent and rapid-acting antiarrhythmic agent for the pharmacological cardioversion of recent-onset atrial fibrillation (AF). This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the anti-arrhythmic potential of antazoline phosphate (B84403). It consolidates quantitative data on its electrophysiological effects, details key experimental methodologies, and visualizes its proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-arrhythmic therapies.
Introduction
Antazoline is an H1-receptor antagonist developed in the 1940s.[1] Early clinical observations noted its "quinidine-like" properties, suggesting a potential role in managing cardiac arrhythmias.[1] After decades of limited use in this indication, there has been a resurgence of interest, particularly in Poland, where it is used for the rapid termination of supraventricular arrhythmias.[2][3] Clinical studies have demonstrated that intravenous antazoline is highly effective for the cardioversion of recent-onset AF, with success rates comparable or superior to standard anti-arrhythmic drugs like propafenone (B51707) and amiodarone.[3] Its primary mechanism is believed to be consistent with a Vaughan Williams Class Ia anti-arrhythmic, characterized by sodium channel blockade and a moderate inhibition of potassium channels, leading to prolonged cardiac action potentials and refractory periods.
Proposed Mechanism of Action
The anti-arrhythmic effect of antazoline is attributed to its multi-channel blocking properties, which are characteristic of a Class Ia agent. The primary actions include:
-
Sodium Channel (INa) Blockade: By inhibiting the fast inward sodium current responsible for Phase 0 of the cardiac action potential, antazoline slows the maximum upstroke velocity (Vmax). This action decreases conduction velocity in the atria, which is reflected by a prolongation of the P wave and QRS complex on an electrocardiogram (ECG). This slowing of conduction can interrupt re-entrant circuits that sustain arrhythmias like AF.
-
Potassium Channel (IKr) Blockade: Antazoline also inhibits the rapid component of the delayed rectifier potassium current (IKr). This action prolongs Phase 3 repolarization, leading to an increase in the action potential duration (APD) and the effective refractory period (ERP). This effect is observed as a prolongation of the QT interval on the ECG. An extended refractory period makes the cardiac tissue less susceptible to premature re-excitation, further contributing to the termination of tachyarrhythmias.
While the electrophysiological profile strongly suggests these mechanisms, it is important to note that direct quantitative assessments of antazoline's binding affinity and channel blockade kinetics (e.g., IC50 values for Nav1.5 or hERG channels) are not extensively reported in peer-reviewed literature. The drug's anticholinergic properties may also contribute to its clinical effects, such as a transient increase in heart rate upon administration.
Quantitative Data Presentation
Preclinical Electrophysiological Data
Experiments using an isolated rabbit heart model have provided the most detailed preclinical insights into antazoline's effects on atrial electrophysiology.
Table 1: Preclinical Electrophysiological Effects of Antazoline (20 µmol/L) in Isolated Rabbit Hearts
| Parameter | Baseline + ACh/ISO | Antazoline + ACh/ISO | Absolute Change | P-value |
|---|---|---|---|---|
| Atrial Action Potential Duration (aAPD) | 99 ± 11 ms | 140 ± 15 ms | +41 ms | <0.01 |
| Atrial Effective Refractory Period (aERP) | 102 ± 13 ms | 176 ± 21 ms | +74 ms | <0.05 |
| Atrial Post-Repolarization Refractoriness (aPRR) | 3 ± 4 ms | 36 ± 9 ms | +33 ms | <0.01 |
| Atrial Fibrillation Inducibility | 14 of 20 hearts | 0 of 20 hearts | -100% | N/A |
Data are presented as mean ± SEM. ACh = Acetylcholine (B1216132); ISO = Isoproterenol (B85558).
Human Electrophysiological and ECG Data
Studies in healthy volunteers and patients undergoing electrophysiological (EP) studies have quantified the in-vivo effects of intravenous antazoline.
Table 2: Effects of Intravenous Antazoline on Human ECG and Intracardiac Conduction Parameters
| Parameter | Baseline Value | Value after Antazoline | Absolute/Percent Change | Study Population | Citation |
|---|---|---|---|---|---|
| P Wave Duration | 101 ± 10 ms | 110 ± 16 ms | +9 ms | Healthy Volunteers | |
| QRS Duration | 101 ± 12 ms | 107 ± 12 ms | +6 ms | Healthy Volunteers | |
| QTcF Interval | 403 ± 21 ms | 448 ± 27 ms | +45 ms | Healthy Volunteers | |
| HV Interval | 46.9 ± 1.8 ms | 53.7 ± 2.6 ms | +6.8 ms | EPS Patients | |
| Right Atrial ERP | 204.0 ± 8.1 ms | 224.7 ± 8.7 ms | +20.7 ms | EPS Patients | |
| Left Atrial ERP | 206.0 ± 8.2 ms | 228.7 ± 9.1 ms | +22.7 ms | EPS Patients | |
| Stroke Volume | 94.9 ± 21.8 mL | 82.4 ± 19.6 mL | -12.5 mL | Healthy Volunteers |
Data are presented as mean ± SD or mean ± SEM as reported in the source. ERP = Effective Refractory Period.
Clinical Efficacy Data
Multiple clinical studies and registries have evaluated the efficacy of antazoline for the pharmacological cardioversion of AF.
Table 3: Clinical Efficacy of Antazoline for Pharmacological Cardioversion of Atrial Fibrillation
| Study | Comparison Group | Antazoline Success Rate | Comparison Success Rate | Relative Risk (95% CI) | P-value |
|---|---|---|---|---|---|
| CANT Study | Amiodarone | 85.3% | 66.7% | 1.28 (1.13–1.45) | <0.001 |
| CANT Study | Propafenone | 85.3% | 78.6% | 1.09 (0.91–1.30) | 0.317 |
| CANT II Study (Pre-PSM) | Amiodarone | 78.3% | 66.9% | 1.17 (1.07–1.28) | <0.001 |
| CANT II Study (Pre-PSM) | Propafenone | 78.3% | 72.7% | 1.08 (0.97–1.20) | 0.14 |
| CANT II Study (Post-PSM) | Non-Antazoline Group | 84.2% | 66.7% | 1.26 (1.11–1.43) | <0.001 |
PSM = Propensity Score Matching.
Experimental Protocols
Preclinical Isolated Heart Model (Rabbit)
This protocol, adapted from Frommeyer et al. (2017), is designed to assess the effects of antazoline on atrial electrophysiology and AF inducibility in an ex-vivo whole-heart model.
-
Animal Preparation: New Zealand white rabbits are anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion via the aorta.
-
Perfusion: The heart is perfused with a modified Tyrode's solution, oxygenated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Electrophysiological Recordings: Four monophasic action potential (MAP) electrodes are placed on the epicardial surfaces of the right and left atria to record local action potentials. A volume-conducted ECG is also recorded.
-
Baseline Measurements: Atrial action potential duration (aAPD) and atrial effective refractory period (aERP) are measured at baseline using a standard S1-S2 programmed stimulation protocol.
-
AF Induction Protocol:
-
AF is induced using a burst pacing protocol (e.g., 50 Hz for 5 seconds).
-
To increase AF susceptibility, a combination of acetylcholine (1 µmol/L) and isoproterenol (1 µmol/L) is added to the perfusate.
-
The burst pacing protocol is repeated to confirm AF inducibility.
-
-
Drug Administration: Antazoline (20 µmol/L) is added to the perfusate containing acetylcholine and isoproterenol.
-
Post-Drug Assessment: After a 15-minute equilibration period, aAPD and aERP are remeasured, and the AF induction protocol is repeated to assess the drug's efficacy in suppressing arrhythmia.
Human In-Vivo Electrophysiology Study
This protocol, based on the methodology described by Bińkowski et al. (2018), evaluates the electrophysiological effects of antazoline in patients undergoing clinical EP studies.
-
Patient Selection: Patients scheduled for catheter ablation of supraventricular arrhythmias are enrolled. A baseline EP study is performed to confirm the primary arrhythmia and rule out other conduction diseases.
-
Catheter Placement: Standard EP catheters are placed in the high right atrium (HRA), His bundle region, coronary sinus (CS), and right ventricular apex (RVA).
-
Baseline Measurements: A comprehensive set of baseline electrophysiological parameters is recorded, including:
-
Surface ECG intervals (QRS, QT, QTc).
-
Intracardiac intervals (AH, HV).
-
Sinus node recovery time (SNRT).
-
Wenckebach point.
-
Atrial and atrioventricular nodal effective refractory periods (AERP, AVNERP).
-
-
Drug Administration: Antazoline is administered intravenously in cumulative boluses (e.g., 100 mg, followed by another 100 mg, then a final 100 mg for a total of 300 mg).
-
Repeat Measurements: Five minutes after each bolus, the full set of electrophysiological measurements is repeated to assess dose-dependent effects.
-
Monitoring: Continuous ECG and noninvasive blood pressure are monitored throughout the procedure and for at least 2 hours post-procedure.
Clinical Trial for Pharmacological Cardioversion
This generalized protocol is based on the design of the CANT and CANT II registry studies for evaluating antazoline in an emergency department setting.
-
Patient Population: Eligible patients present to the emergency department with symptomatic, recent-onset (e.g., < 48 hours) atrial fibrillation. Key exclusion criteria include hemodynamic instability, significant structural heart disease (e.g., severe heart failure), sick sinus syndrome, or high-degree AV block.
-
Randomization/Allocation: Patients are allocated to receive an anti-arrhythmic drug at the discretion of the attending physician (in an observational registry) or are randomized to a specific treatment arm (e.g., Antazoline vs. Amiodarone).
-
Drug Administration Protocol:
-
Antazoline Group: Antazoline mesylate is administered intravenously. A typical regimen involves slow (e.g., 3-minute) boluses of 100-200 mg, which can be repeated up to a maximum cumulative dose (e.g., 300-500 mg) until cardioversion occurs or the maximum dose is reached.
-
-
Monitoring: Continuous ECG and vital sign monitoring are performed throughout the infusion and for a defined observation period (e.g., 12-24 hours).
-
Primary Endpoint: The primary efficacy endpoint is the successful conversion of AF to sinus rhythm, confirmed by ECG, within a specified timeframe (e.g., 12 hours).
-
Safety Endpoints: The primary safety endpoints include the incidence of significant bradycardia (<45 bpm), hypotension requiring intervention, syncope, or other serious adverse events.
Safety and Tolerability
In clinical use for AF cardioversion, intravenous antazoline is generally well-tolerated. The most common adverse effects are mild and transient, including nausea, a metallic taste, and flushing. The primary cardiovascular safety concerns are related to its mechanism of action:
-
Bradycardia and Hypotension: As with other anti-arrhythmics, there is a risk of dose-dependent bradycardia and hypotension.
-
Pro-arrhythmia: Due to its effect on QT interval prolongation, there is a theoretical risk of pro-arrhythmia, including Torsades de Pointes. However, reported rates of serious adverse events in large registries have been very low.
-
Negative Inotropy: A reduction in stroke volume has been observed in healthy volunteers, suggesting a mild negative inotropic effect. This warrants caution in patients with significant structural heart disease or heart failure.
Conclusion
Antazoline phosphate demonstrates significant anti-arrhythmic potential, functioning as a potent and rapid-acting agent for the pharmacological cardioversion of atrial fibrillation. Its electrophysiological profile is consistent with a Vaughan Williams Class Ia agent, primarily through the blockade of sodium and potassium channels, which results in slowed atrial conduction and prolonged atrial refractoriness. Preclinical models confirm its ability to increase atrial refractory periods and suppress AF inducibility. This is strongly supported by clinical data from large registries showing high rates of successful cardioversion with a favorable safety profile in selected patient populations. Further research, particularly rigorous randomized controlled trials and preclinical studies to quantify its specific ion channel affinities, is necessary to fully elucidate its mechanism and firmly establish its role in modern arrhythmia management.
References
- 1. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Histamine: An In-depth Technical Guide to the Off-Target Molecular Interactions of Antazoline Phosphate
For Researchers, Scientists, and Drug Development Professionals
Antazoline (B1665563) phosphate (B84403), a first-generation antihistamine, is well-established as a competitive antagonist of the histamine (B1213489) H1 receptor, providing relief for allergic conjunctivitis and nasal congestion.[1][2][3] However, a growing body of evidence reveals that its pharmacological activity extends beyond this primary target, engaging with a diverse array of molecular machinery. This guide provides a comprehensive overview of the non-histaminergic molecular targets of antazoline phosphate, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and drug development endeavors.
Muscarinic Acetylcholine (B1216132) Receptors: The Basis of Anticholinergic Effects
Antazoline is recognized for its anticholinergic properties, which stem from its interaction with muscarinic acetylcholine receptors.[2][4] This activity is a common characteristic of first-generation antihistamines and contributes to side effects such as dry mouth and sedation.
Quantitative Data: Receptor Binding Affinity
| Target | Ligand | Affinity Metric | Value | Reference |
| Muscarinic Acetylcholine Receptors | This compound | - | - |
Data for specific subtypes (M1-M5) is a key area for future investigation.
Experimental Protocol: Radioligand Binding Assay
A standard method to determine the binding affinity of antazoline for muscarinic receptors is a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
This compound.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of this compound.
-
Include control wells with no competitor (total binding) and wells with a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: Muscarinic Receptor Antagonism
References
Methodological & Application
Application Notes and Protocols for Antazoline Phosphate Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of antazoline (B1665563) phosphate (B84403) in murine models. The information is intended to guide researchers in designing and executing experiments involving this compound.
Data Presentation: Administration and Pharmacokinetics
Quantitative data regarding the administration of antazoline and its pharmacokinetic properties are summarized below. Note that specific pharmacokinetic data in mice is limited in the available literature; therefore, data from rat studies is provided for reference.
Table 1: Antazoline Phosphate Administration Routes and Dosages in Murine Models
| Administration Route | Dosage | Frequency | Vehicle | Reference |
| Oral (PO) | 1-5 mg/kg | Every 24 hours (q24hrs) | To be determined by study | [1] |
| Subcutaneous (SC) | 1-5 mg/kg | Every 24 hours (q24hrs) | To be determined by study | [1] |
Table 2: Pharmacokinetic Parameters of Antazoline in Rats (Intravenous Administration)
| Parameter | Value | Species | Dosage | Reference |
| Terminal Elimination Half-life (t½) | 3.53 hours | Rat | 10 mg/kg | [2] |
| Volume of Distribution (Vss) | 315 L (in humans) | Human | 100 mg | [2] |
| Mean Residence Time (MRT∞) | 3.45 hours (in humans) | Human | 100 mg | [2] |
| Clearance | 80.5 L/h (in humans) | Human | 100 mg | |
| Primary Elimination Route | Urinary Excretion | Rat | 10 mg/kg |
Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism
Antazoline is a first-generation antihistamine that primarily functions as a histamine H1 receptor antagonist. It also possesses anticholinergic properties. By blocking the H1 receptor, antazoline prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses, such as vasodilation, increased vascular permeability, and smooth muscle contraction.
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Antazoline Phosphate
Application Note and Protocol
This document provides a detailed protocol for the quantitative analysis of Antazoline (B1665563) Phosphate (B84403) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is applicable for the determination of antazoline in pharmaceutical formulations and for stability studies.
Introduction
Antazoline is a first-generation antihistamine with anticholinergic properties, commonly used to relieve nasal congestion and in eye drops for allergic conjunctivitis.[1][2] Accurate and reliable analytical methods are crucial for quality control and to ensure the safety and efficacy of pharmaceutical products containing antazoline. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their degradation products. This application note details a robust HPLC method for the analysis of antazoline phosphate.
Experimental Protocols
This section outlines two distinct HPLC methods for the analysis of antazoline. Method 1 is a UHPLC-PDA assay for the simultaneous determination of antazoline hydrochloride and naphazoline (B1676943) hydrochloride, while Method 2 is an HPLC method for the simultaneous determination of tetrahydrozoline (B7765393) hydrochloride and antazoline hydrochloride.[3]
Method 1: UHPLC-PDA Assay
This method is optimized for the simultaneous determination of antazoline hydrochloride and naphazoline hydrochloride in ophthalmic formulations.[4]
Chromatographic Conditions:
-
Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system with a Photodiode Array (PDA) detector.[3]
-
Column: ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm).
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) containing 0.5% triethylamine (B128534) in a 60:40 (v/v) ratio.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 1.0 µL.
Sample Preparation:
Standard and sample solutions are prepared by dissolving the material in the mobile phase to achieve a desired concentration.
Method 2: HPLC Method for Ophthalmic Solutions
This method is suitable for the simultaneous determination of tetrahydrozoline hydrochloride and antazoline hydrochloride in ophthalmic solutions.
Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-VIS detector.
-
Column: Shimpack VP-ODS (250 x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran (B95107) (THF), and 1% v/v phosphoric acid aqueous solution in a ratio of 18:5:77 (v/v/v).
-
Flow Rate: 1.8 mL/min.
-
Detection Wavelength: 230 nm.
-
Internal Standard: Sulphamethoxazole.
Data Presentation
The following tables summarize the key parameters and validation data for the described HPLC methods.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (UHPLC-PDA) | Method 2 (HPLC) | Method 3 (HPLC) |
| Technique | UHPLC | HPLC | HPLC |
| Column | ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm) | Shimpack VP-ODS (250 x 4.6 mm) | C18 |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) with 0.5% TEA (60:40, v/v) | Acetonitrile/Tetrahydrofuran/1% Phosphoric Acid (18:5:77, v/v/v) | Phosphate Buffer/Methanol (80:20, v/v) |
| Flow Rate | 0.6 mL/min | 1.8 mL/min | 1.5 mL/min |
| Detection Wavelength | 285 nm | 230 nm | 285 nm |
| Column Temperature | 40 °C | Not Specified | Room Temperature |
| Injection Volume | 1.0 µL | Not Specified | Not Specified |
| Retention Time (Antazoline) | 1.86 min | 8.17 min | Not Specified |
| Tailing Factor (Antazoline) | 0.97 | Not Specified | Not Specified |
Table 2: Method Validation Data for this compound Analysis
| Parameter | Method 1 (UHPLC-PDA) | Method 2 (HPLC) | Method 3 (HPLC) |
| Linearity Range | 0.500–100 µg/mL | 20-80 µg/mL | 0.11 to 0.35 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.9981 | > 0.995 | 0.9999 |
| Limit of Detection (LOD) | Not Specified | 2.66 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 8.06 µg/mL | Not Specified |
| Recovery | 99.6 - 100.4% | Not Specified | > 98% |
| Repeatability (RSD) | < 1.28% | < 2% | Not Specified |
| Reproducibility (RSD) | < 2.14% | < 2% | Not Specified |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship for selecting an appropriate HPLC method.
References
Application Notes and Protocols for Electrophysiological Patch-Clamp Studies of Antazoline Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) phosphate (B84403) is a first-generation antihistamine that also exhibits significant antiarrhythmic properties.[1] It has been clinically investigated and used for the pharmacological cardioversion of atrial fibrillation.[2] The primary antiarrhythmic mechanism of antazoline is attributed to its effects on cardiac ion channels, leading to alterations in the cardiac action potential. These application notes provide a comprehensive guide for researchers utilizing electrophysiological patch-clamp techniques to study the effects of antazoline phosphate on key cardiac ion channels.
The antiarrhythmic action of antazoline is characterized by its ability to block multiple ion channels, primarily cardiac sodium (Nav1.5) and potassium (hERG) channels.[2][3] This multi-channel blockade leads to a prolongation of both depolarization and repolarization phases of the cardiac action potential, effects that are observable in vivo as changes in the P wave, QRS complex, and QT interval on an electrocardiogram (ECG).[4] Understanding the precise effects of antazoline on individual ion channels at the molecular level through in vitro patch-clamp studies is crucial for a comprehensive safety and efficacy assessment.
Mechanism of Action
This compound's antiarrhythmic effects stem from its interaction with several key voltage-gated ion channels in cardiomyocytes. The primary mechanism is a blockade of both fast inward sodium currents and delayed rectifier potassium currents. This combined action is consistent with its classification as a Class Ia antiarrhythmic agent, similar to quinidine.
Sodium Channel (Nav1.5) Blockade: By blocking the Nav1.5 channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential, antazoline slows the conduction velocity in the atria and ventricles. This effect is reflected in the prolongation of the P wave and widening of the QRS complex on an ECG.
Potassium Channel (hERG) Blockade: Antazoline also inhibits the rapid component of the delayed rectifier potassium current (IKr), which is conducted by hERG channels. This action prolongs the repolarization phase (Phase 3) of the action potential, leading to an increase in the QT interval.
Calcium Channel (Cav1.2) Interaction: While the primary effects are on sodium and potassium channels, some studies suggest that antazoline may also interact with voltage-gated calcium channels. One study indicated that antazoline inhibits P/Q- and N-type calcium channels in neuronal cultures. Its effects on cardiac L-type calcium channels (Cav1.2) are less characterized but should be considered in comprehensive safety profiling.
The following diagram illustrates the proposed multi-channel blockade mechanism of antazoline on a cardiac myocyte.
Data Presentation: Summary of Electrophysiological Effects
The following tables summarize the quantitative data on the effects of this compound on various electrophysiological parameters. Table 1 presents in vitro data from ion channel screening, and Table 2 details in vivo findings from clinical studies.
Table 1: In Vitro Effects of Antazoline on Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Cell Line | Method | Reference |
| hERG (Kv11.1) | 0.863 | Not Specified | Patch Clamp | |
| Nav1.5 | 15.847 | Not Specified | Patch Clamp | |
| Cav1.2 | 1.903 | Not Specified | Patch Clamp | |
| Kir2.1 | 342.941 | Not Specified | Patch Clamp | |
| KvLQT1/minK | 47.196 | Not Specified | Patch Clamp |
Note: The specific experimental conditions for the IC50 values in Table 1 were not detailed in the available search results. Researchers should exercise caution when interpreting these values and ideally perform their own dose-response studies under their specific experimental conditions.
Table 2: In Vivo Electrophysiological Effects of Intravenous Antazoline in Humans
| Parameter | Baseline (mean ± SD) | Post-Antazoline (mean ± SD) | Change | Study Population | Dosage | Reference |
| P Wave Duration (ms) | 101 ± 10 | 110 ± 16 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | |
| QRS Duration (ms) | 101 ± 12 | 107 ± 12 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | |
| QT Interval (ms) | 399 ± 27 | 444 ± 23 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | |
| QTcF Interval (ms) | 403 ± 21 | 448 ± 27 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | |
| HV Interval (ms) | 39.7 ± 5.6 | 45.3 ± 7.2 | Significant Prolongation | Patients undergoing EPS | Up to 300 mg | |
| Right Atrial ERP (ms) | 225.3 ± 22.8 | 246.7 ± 25.8 | Significant Prolongation | Patients undergoing EPS | Up to 300 mg | |
| Left Atrial ERP (ms) | 226.0 ± 26.2 | 244.7 ± 25.6 | Significant Prolongation | Patients undergoing EPS | Up to 300 mg |
SD: Standard Deviation; QTcF: Fridericia-corrected QT interval; EPS: Electrophysiology Study; ERP: Effective Refractory Period.
Experimental Protocols
Detailed methodologies for conducting patch-clamp experiments to evaluate the effects of this compound on key cardiac ion channels are provided below. These protocols are based on standard practices and should be adapted to the specific equipment and cell lines used in your laboratory.
General Workflow for a Patch-Clamp Study of Antazoline
The following diagram outlines the general workflow for an in vitro electrophysiology study of antazoline.
Cell Preparation
-
Cell Lines: Use human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., Nav1.5, hERG, Cav1.2).
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with antibiotics and selection agents at 37°C in a humidified 5% CO2 incubator.
-
Plating: For patch-clamp experiments, plate cells onto glass coverslips at a suitable density to allow for isolated single cells for recording.
Solutions
-
External Solution (for Nav1.5): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for Nav1.5): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
External Solution (for hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for hERG): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
-
External Solution (for Cav1.2): (in mM) 135 NaCl, 20 CsCl, 1 MgCl2, 10 BaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (for Cav1.2): (in mM) 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
Voltage-Clamp Protocols
-
Nav1.5 Current Recording:
-
Holding Potential: -120 mV.
-
Test Pulse: Depolarize to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for 50 ms (B15284909) to elicit the peak sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms at frequencies of 1-10 Hz).
-
-
hERG Current Recording:
-
Holding Potential: -80 mV.
-
Activation Pulse: Depolarize to a potential between +20 mV and +60 mV for 1-2 seconds to activate and inactivate the channels.
-
Repolarization Pulse: Repolarize to a potential between -50 mV and -120 mV to record the deactivating tail current, which is used to quantify hERG channel block.
-
-
Cav1.2 Current Recording:
-
Holding Potential: -80 mV (or -40 mV to inactivate sodium channels).
-
Test Pulse: Depolarize to potentials ranging from -40 mV to +60 mV in 10 mV increments for 200-300 ms to elicit the peak L-type calcium current.
-
Data Acquisition and Analysis
-
Recording: Use a patch-clamp amplifier and data acquisition software to record whole-cell currents. Ensure a giga-ohm seal (>1 GΩ) is formed before breaking into the whole-cell configuration.
-
Data Analysis:
-
Measure the peak current amplitude at each test potential before and after the application of antazoline.
-
Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the antazoline concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation, and the kinetics of channel opening and closing.
-
Conclusion
This compound demonstrates significant effects on cardiac electrophysiology, primarily through the blockade of sodium and potassium channels. The provided protocols and data summaries offer a foundation for researchers to conduct detailed in vitro patch-clamp studies to further elucidate the mechanisms of action of antazoline and to assess its potential for cardiac liability. Rigorous in vitro characterization is essential for a comprehensive understanding of its antiarrhythmic properties and for its potential application in drug development.
References
Application Notes and Protocols for Antazoline Phosphate in Ophthalmic Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing antazoline (B1665563) phosphate (B84403) in preclinical ophthalmic research models, particularly for studying allergic conjunctivitis. The following sections detail the mechanism of action, experimental protocols for efficacy and pharmacokinetic studies, and relevant quantitative data to aid in study design and interpretation.
Introduction and Mechanism of Action
Antazoline is a first-generation antihistamine that acts as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2] In the context of ocular allergies, histamine released from degranulating mast cells binds to H1 receptors on conjunctival nerve endings and blood vessels, leading to the characteristic symptoms of itching, redness (hyperemia), and swelling (chemosis and lid edema).[1][3]
Antazoline phosphate, the salt form commonly used in ophthalmic preparations, effectively blocks the action of histamine at the H1 receptor, thereby alleviating these symptoms.[1] Its application in ophthalmic research models is primarily focused on the evaluation of its anti-allergic properties.
Signaling Pathway of Histamine H1 Receptor and Antazoline Inhibition
Histamine binding to the H1 receptor on conjunctival cells activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to nerve stimulation perceived as itching, and smooth muscle contraction. DAG activates protein kinase C (PKC), contributing to vasodilation and increased vascular permeability. This compound acts by competitively binding to the H1 receptor, preventing histamine from initiating this signaling cascade.
Efficacy Studies in Allergic Conjunctivitis Models
Animal models are instrumental in evaluating the efficacy of this compound in alleviating the signs and symptoms of allergic conjunctivitis. Rabbit and guinea pig models are commonly employed.
Quantitative Data from a Human Allergen Challenge Model
| Clinical Sign/Symptom | Treatment Group | Mean Score Reduction (vs. Placebo) | Statistical Significance (p-value) |
| Itching | 0.5% this compound + 0.05% Naphazoline (B1676943) HCl | Significant | < 0.05 |
| 0.5% this compound | Significant | < 0.05 | |
| Redness (Hyperemia) | 0.5% this compound + 0.05% Naphazoline HCl | Significant | < 0.05 |
| 0.05% Naphazoline HCl | Significant | < 0.05 | |
| Chemosis | 0.5% this compound + 0.05% Naphazoline HCl | Significant | < 0.05 |
| Lid Swelling | 0.5% this compound + 0.05% Naphazoline HCl | Significant | < 0.05 |
| Tearing | 0.5% this compound + 0.05% Naphazoline HCl | Significant | < 0.05 |
Data adapted from a human allergen challenge model study.
Experimental Protocol: Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
This protocol describes a common method for inducing allergic conjunctivitis to test the efficacy of topical ophthalmic formulations.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)3)
-
Phosphate-buffered saline (PBS)
-
This compound ophthalmic solution (e.g., 0.5%)
-
Vehicle control solution
-
Micropipettes
-
Animal observation cages
Procedure:
-
Sensitization (Day 0):
-
Prepare a sensitizing solution of 100 µg OVA and 1 mg Al(OH)3 in 0.1 mL PBS.
-
Administer a 0.1 mL intraperitoneal injection of the sensitizing solution to each guinea pig.
-
-
Allergen Challenge (Day 14):
-
Prepare a challenge solution of 1% OVA in PBS.
-
Instill 25 µL of the challenge solution into the conjunctival sac of one eye of each animal.
-
-
Treatment Administration (Day 14):
-
Divide the animals into treatment and control groups.
-
15 minutes after the allergen challenge, topically administer 25 µL of this compound solution to the challenged eye of the treatment group animals.
-
Administer 25 µL of the vehicle control to the challenged eye of the control group animals.
-
-
Evaluation of Clinical Signs (Day 14):
-
At 30 minutes and 1, 2, 4, and 6 hours post-challenge, score the following clinical signs using a standardized scoring system (e.g., 0-3 or 0-4 scale):
-
Conjunctival redness (hyperemia)
-
Chemosis (conjunctival swelling)
-
Lid edema (eyelid swelling)
-
Watery discharge
-
-
Observe and quantify scratching behavior (number of scratches directed towards the challenged eye) for a defined period (e.g., 30 minutes) after the challenge.
-
Ocular Pharmacokinetic Studies
Understanding the pharmacokinetic profile of topically applied this compound is crucial for optimizing dosing regimens and ensuring adequate drug delivery to the target tissues. Rabbit models are frequently used for ocular pharmacokinetic studies.
Note on Available Data
Specific pharmacokinetic parameters (Cmax, Tmax, half-life) for this compound in ocular tissues following topical administration are not extensively reported in publicly available literature. Therefore, the following protocol is a general guideline that can be adapted to determine these parameters.
Experimental Protocol: Ocular Pharmacokinetics in Rabbits
Materials:
-
New Zealand White rabbits (2-3 kg)
-
This compound ophthalmic solution (e.g., 0.5%)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Micropipettes
-
Capillary tubes for aqueous humor collection
-
Surgical instruments for tissue dissection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Drug Administration:
-
Instill a single 50 µL drop of the this compound solution into the conjunctival sac of one eye of each rabbit.
-
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) post-instillation, euthanize a subset of animals (n=3-4 per time point).
-
Immediately following euthanasia, collect aqueous humor by paracentesis using a 30-gauge needle.
-
Enucleate the eye and carefully dissect the conjunctiva and cornea.
-
-
Sample Processing:
-
Accurately weigh the collected tissues.
-
Homogenize the tissues in a suitable buffer.
-
Perform protein precipitation or liquid-liquid extraction to prepare the samples for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of antazoline in the collected matrices (aqueous humor, conjunctiva, cornea).
-
Use an appropriate internal standard to ensure accuracy and precision.
-
-
Pharmacokinetic Analysis:
-
Plot the mean concentration of antazoline in each tissue versus time.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum concentration
-
Tmax: Time to reach maximum concentration
-
AUC (Area Under the Curve): Total drug exposure
-
t1/2 (Half-life): Time for the concentration to decrease by half
-
-
Conclusion
This compound remains a valuable tool for ophthalmic research, particularly in the context of allergic conjunctivitis. The provided protocols for efficacy and pharmacokinetic studies offer a framework for researchers to investigate its therapeutic potential and ocular disposition. While there is a need for more publicly available dose-response and pharmacokinetic data for antazoline monotherapy, the information presented here serves as a robust starting point for designing and executing preclinical ophthalmic studies.
References
- 1. Topical Antihistamines and Mast Cell Stabilizers in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of Antazoline Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) is a first-generation antihistamine with additional antiarrhythmic properties. It functions primarily as a histamine (B1213489) H1 receptor antagonist, mitigating allergic responses, and also exhibits Class Ia antiarrhythmic effects through the blockade of fast inward sodium channels in cardiomyocytes.[1] These dual actions make it a compound of interest for in-vivo investigations into both allergic conditions and cardiac arrhythmias. This document provides detailed application notes and protocols for the in-vivo use of antazoline phosphate (B84403), summarizing available dosage information and outlining experimental methodologies.
Mechanism of Action
Antazoline exerts its therapeutic effects through two primary mechanisms:
-
Histamine H1 Receptor Antagonism: In response to an allergen, mast cells release histamine, which binds to H1 receptors on various cells. This binding initiates a signaling cascade through the Gq alpha subunit, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the classic symptoms of an allergic reaction. Antazoline acts as an inverse agonist at the H1 receptor, blocking this pathway and preventing the downstream effects of histamine.[1][2]
-
Sodium Channel Blockade: In cardiac myocytes, antazoline blocks the fast inward sodium channels (INa). This action reduces the rate of depolarization (Phase 0 of the cardiac action potential), slows conduction velocity, and prolongs the action potential duration. By modifying the electrical properties of the cardiac tissue, antazoline can help to terminate re-entrant circuits that are responsible for certain types of arrhythmias.[1]
Recommended Dosage of Antazoline Phosphate for In-Vivo Experiments
The available literature on specific in-vivo dosages of this compound in animal models is limited. The following tables summarize the dosages that have been reported in studies investigating its metabolic and cardiac effects. Researchers should use this information as a starting point and perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental endpoint.
Table 1: Antazoline Dosage in Metabolic Studies
| Animal Model | Dosage | Administration Route | Vehicle | Application | Reference |
| Rat (Wistar) | 1.5 mg/kg | Intravenous (i.v.) | Not specified | Study of insulin (B600854) secretion and glucose tolerance | Hennuyer et al., 1997 |
| Rat (Wistar) | 1.5 mg/kg | Intragastric (i.g.) | Not specified | Study of insulin secretion and glucose tolerance | Hennuyer et al., 1997 |
| Dog | 0.5 mg/kg | Intravenous (i.v.) | Not specified | Study of insulin and somatostatin (B550006) output | Hennuyer et al., 1997 |
Table 2: Antazoline Concentration in Ex-Vivo Arrhythmia Studies
| Animal Model | Concentration | Perfusion Fluid | Application | Reference |
| Rabbit (Langendorff-perfused heart) | 20 µM | Not specified | Study of electrophysiological effects in short- and long-QT syndromes | Frommeyer et al., 2018[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in animal models. These protocols are based on established methods for similar compounds and should be adapted to the specific research question and institutional guidelines.
Protocol 1: Evaluation of Anti-Allergic Activity in a Guinea Pig Model of Histamine-Induced Bronchoconstriction
This protocol is adapted from general methods for evaluating antihistamine activity.
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
2. Materials:
-
This compound
-
Histamine dihydrochloride
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Respiratory pump
-
Pressure transducer and recording system
3. Experimental Procedure:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Connect the animal to a respiratory pump, maintaining a constant tidal volume and respiratory rate.
-
Monitor and record respiratory pressure changes using a pressure transducer.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, i.p.). Allow for a sufficient pretreatment time for the drug to be absorbed and distributed.
-
Induce bronchoconstriction by administering an intravenous injection of histamine (e.g., 5-10 µg/kg).
-
Record the peak increase in respiratory pressure.
-
The percentage inhibition of the histamine-induced bronchoconstriction by this compound is calculated as follows: % Inhibition = [1 - (Increase in pressure with antazoline / Increase in pressure with vehicle)] x 100
Protocol 2: Evaluation of Anti-Arrhythmic Activity in a Rat Model of Aconitine-Induced Arrhythmia
This protocol is based on established methods for inducing and evaluating drug effects on cardiac arrhythmias.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
2. Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital)
-
ECG recording system with needle electrodes
-
Infusion pump
3. Experimental Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II).
-
Allow the animal to stabilize and record a baseline ECG.
-
Administer this compound or vehicle control via the desired route (e.g., intravenously, i.v., or intraperitoneally, i.p.).
-
After a predetermined pretreatment time, induce arrhythmia by a continuous intravenous infusion of aconitine (e.g., 10 µg/mL at a rate of 0.1 mL/min).
-
Monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Record the dose of aconitine required to induce each type of arrhythmia.
-
The anti-arrhythmic effect of this compound is determined by a significant increase in the dose of aconitine required to produce arrhythmias compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Histamine H1 Receptor Signaling Pathway and Antazoline Inhibition.
Caption: Mechanism of Antazoline's Antiarrhythmic Effect.
Experimental Workflow
Caption: General Experimental Workflow for In-Vivo Studies.
References
Application Note: Preparation of Stable Antazoline Phosphate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stable antazoline (B1665563) phosphate (B84403) stock solutions for research and development applications. It includes key physicochemical properties, solubility data, stability information, and step-by-step instructions for preparation and storage to ensure solution integrity and experimental reproducibility.
Physicochemical Properties
Antazoline phosphate is the phosphate salt of antazoline, a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1][2][3] It is a white to off-white crystalline powder.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₃·H₃O₄P | |
| Molecular Weight | 363.35 g/mol | |
| Appearance | White to off-white crystalline powder | |
| pKa | 10.0 | |
| Melting Point | 194-198 °C |
Solubility Data
The solubility of this compound was determined in several common laboratory solvents. It is highly soluble in water, moderately soluble in DMSO, and insoluble in ethanol. For DMSO, it is critical to use a fresh, anhydrous grade, as the presence of moisture can reduce solubility.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 73 mg/mL | ~200.9 mM | A 2% aqueous solution has a pH of approximately 4.5. |
| DMSO | 18 mg/mL | ~49.53 mM | Use fresh, anhydrous DMSO. |
| Ethanol | Insoluble | N/A | |
| Methanol | Soluble | N/A |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the procedure for preparing a 10 mM this compound stock solution in sterile water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Pre-Weighing Preparation: Bring the this compound powder container to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Calculation Example: For 10 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.010 L * 363.35 g/mol * 1000 mg/g = 36.335 mg
-
-
-
Dissolution: Add the appropriate volume of sterile water to the conical tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Sterilization (Optional): For cell culture or other sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the stability section below.
Caption: Workflow for preparing a sterile this compound stock solution.
Stability and Storage Recommendations
The stability of this compound is highly dependent on pH and storage conditions. Degradation, primarily through hydrolysis of the imidazoline (B1206853) ring, is minimized at a slightly acidic pH.
-
pH Stability: The compound is most stable in aqueous solutions at pH 5.0 . Degradation rates increase significantly at neutral to alkaline pH (e.g., pH 7.4) and in highly acidic conditions (pH < 3.0). The primary degradation product at semi-alkaline pH is N-(2-aminoethyl)-2-(N-benzylanilino)acetamide.
-
Temperature & Light: Protect solutions from light. For long-term storage, frozen aliquots are required. Avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 1 year |
| Stock Solution in Solvent | -20°C | 1 month |
Mechanism of Action: Histamine H1 Receptor Antagonism
Antazoline functions by competitively blocking the histamine H1 receptor. Endogenous histamine, released from mast cells during an allergic response, normally binds to these receptors to trigger downstream effects. By occupying the receptor binding site without activating it, antazoline prevents histamine-induced signaling, thereby mitigating allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Caption: Antazoline blocks the histamine H1 receptor, inhibiting downstream signaling.
References
Application Notes and Protocols: Antazoline Phosphate for Histamine Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) phosphate (B84403) is a first-generation antihistamine that acts as a selective and competitive antagonist of the histamine (B1213489) H1 receptor.[1][2] By reversibly binding to the H1 receptor, antazoline phosphate effectively blocks the actions of endogenous histamine, thereby preventing the downstream signaling cascades initiated by histamine binding.[1] This property makes this compound a valuable pharmacological tool for researchers studying histamine signaling pathways, particularly the Gq/11-mediated activation of phospholipase C (PLC) and subsequent intracellular events. These application notes provide detailed protocols for utilizing this compound to investigate histamine H1 receptor signaling in vitro.
Data Presentation
The binding affinity of antazoline for histamine receptors is a critical parameter for its use as a research tool. The following table summarizes the inhibitory constant (Ki) of antazoline for human histamine H1, H2, and H3 receptors, providing a quantitative measure of its binding affinity and selectivity. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Antazoline | Histamine H1 | [³H]mepyramine | 11.63 | Yoneyama et al., 2003[3] |
| Antazoline | Histamine H2 | [³H]tiotidine | 1110 | Yoneyama et al., 2003[3] |
| Antazoline | Histamine H3 | [³H]Nα-methylhistamine | 1 | Yoneyama et al., 2003 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the histamine H1 receptor signaling pathway and the general workflows for key experiments used to study this pathway with this compound.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H1 receptor using cell membranes expressing the receptor and a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin or another unlabeled H1 antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 25 µL of [³H]-mepyramine, and 25 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 25 µL of [³H]-mepyramine, and 25 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 25 µL of [³H]-mepyramine, and 25 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Imaging Assay
This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to histamine and its inhibition by this compound.
Materials:
-
Adherent cells expressing the histamine H1 receptor plated on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Histamine.
-
This compound.
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells 2-3 times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
-
Antagonist Pre-incubation: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse the cells with HBSS containing the desired concentration of this compound for 5-15 minutes prior to histamine stimulation.
-
Histamine Stimulation and Imaging:
-
Begin recording the baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with HBSS containing both this compound and histamine at the desired concentration.
-
Continue recording the fluorescence ratio to capture the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in the ratio is proportional to the change in [Ca²⁺]i.
-
Compare the peak and sustained calcium responses in the presence and absence of this compound to quantify the inhibitory effect.
-
Inositol Phosphate Accumulation Assay
This protocol describes the measurement of histamine-induced inositol phosphate (IP) accumulation, a direct downstream product of PLC activation, and its inhibition by this compound.
Materials:
-
Cells expressing the histamine H1 receptor cultured in appropriate multi-well plates.
-
[³H]-myo-inositol.
-
Lithium chloride (LiCl) solution.
-
Histamine.
-
This compound.
-
Perchloric acid (PCA) or trichloroacetic acid (TCA).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells to remove unincorporated [³H]-myo-inositol. Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) and the desired concentration of this compound for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphate, allowing for its accumulation.
-
Stimulation: Add histamine to the wells to stimulate the H1 receptor and incubate for a predetermined time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding ice-cold PCA or TCA. Scrape the cells and collect the lysate.
-
Separation of Inositol Phosphates:
-
Neutralize the extracts.
-
Apply the extracts to Dowex AG1-X8 columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
-
Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the amount of [³H]-inositol phosphates produced in the presence and absence of this compound to determine the extent of inhibition. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
References
Application Notes and Protocols for In-Vitro Assay Development Using Antazoline Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) phosphate (B84403) is a first-generation antihistamine recognized for its therapeutic effects in relieving symptoms associated with allergic reactions.[1] Primarily, it functions as a competitive antagonist of the histamine (B1213489) H1 receptor.[2] However, its pharmacological profile is broader, encompassing interactions with other receptor systems, including alpha-adrenergic and imidazoline (B1206853) receptors. This multifaceted activity makes a thorough in-vitro characterization essential for drug development and research applications.
These application notes provide a comprehensive guide to developing in-vitro assays for characterizing the activity of antazoline phosphate. Detailed protocols for radioligand binding and functional assays are provided to enable researchers to determine key pharmacological parameters such as binding affinity (Ki) and functional potency (IC50).
Data Presentation
The following tables summarize the known in-vitro activities of antazoline. It is important to note that specific values for this compound may vary depending on the experimental conditions and assay format.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| Antazoline | Histamine H1 | Radioligand Binding | Ki | ~10 |
| Antazoline | Alpha-2 Adrenergic | Radioligand Binding | pA2 | 7.56 |
Note: The pA2 value corresponds to a KB of approximately 27.5 nM. Further studies are needed to fully quantify the affinity and potency at alpha-1 adrenergic and imidazoline I1 and I2 receptors.
Signaling Pathways
This compound's primary mechanism of action is the blockade of the histamine H1 receptor, a Gq-coupled G protein-coupled receptor (GPCR). It also interacts with alpha-adrenergic and imidazoline receptors, which have distinct signaling cascades.
Experimental Protocols
The following protocols are representative methods for characterizing the interaction of this compound with its primary and secondary targets.
Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the histamine H1 receptor through competition with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Mepyramine, and cell membranes.
-
Non-specific Binding: Non-specific binding control, [³H]-Mepyramine, and cell membranes.
-
Competition: Serial dilutions of this compound, [³H]-Mepyramine, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by histamine, providing a measure of its functional potency (IC50).
Materials:
-
Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO).
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Test Compound: this compound.
-
Agonist: Histamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Capable of kinetic reading with automated injection.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of this compound for 15-30 minutes.
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading, and then inject a pre-determined concentration of histamine (typically the EC80 concentration) into each well. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with histamine alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Alpha-2 Adrenergic Receptor Functional Assay: cAMP Inhibition
This assay determines the ability of this compound to antagonize the inhibition of cyclic AMP (cAMP) production mediated by an α2-adrenergic agonist.
Materials:
-
Cell Line: A cell line expressing the human α2-adrenergic receptor (e.g., CHO or HEK293).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compound: this compound.
-
Agonist: A selective α2-adrenergic agonist (e.g., Clonidine or UK-14,304).
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
Procedure:
-
Cell Treatment: Seed cells into a suitable multi-well plate. Pre-incubate the cells with various concentrations of this compound.
-
Agonist and Stimulant Addition: Add the α2-adrenergic agonist followed by forskolin to the cells.
-
Incubation: Incubate the cells for a specified time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced decrease in cAMP levels for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
The in-vitro assays detailed in these application notes provide a robust framework for the pharmacological characterization of this compound. By employing radioligand binding and functional assays, researchers can obtain critical data on its binding affinity and potency at the histamine H1 receptor, as well as its activity at alpha-adrenergic and imidazoline receptors. This comprehensive approach is essential for understanding the complete pharmacological profile of this compound and for its continued development and application in research and medicine.
References
Application Note: Quantitative Analysis of Antazoline Phosphate in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of antazoline (B1665563) phosphate (B84403) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes xylometazoline (B1196259) as an internal standard to ensure accuracy and precision. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of antazoline concentrations in biological matrices.
Introduction
Antazoline is a first-generation antihistamine with additional antiarrhythmic properties, making it a subject of interest in both allergy treatment and cardiology.[1][2] Accurate and reliable quantification of antazoline in human plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1] This application note provides a detailed protocol for the determination of antazoline in human plasma, including a comprehensive summary of the method's performance characteristics.
Experimental
Materials and Reagents
-
Antazoline Phosphate (Reference Standard)
-
Xylometazoline (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Sodium Hydroxide (NaOH)
-
Human Plasma (Blank, K2-EDTA)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical Column: C18, 50 x 2.1 mm, 1.7 µm
-
Vortex Mixer
-
Centrifuge
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of antazoline from human plasma.[1][2]
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Xylometazoline in methanol).
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-3.0 min: 90% B
-
3.1-5.0 min: 10% B
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Antazoline | 266.2 | 91.1 | 81 | 25 |
| Xylometazoline (IS) | 245.2 | 145.1 | 121 | 63 |
Results and Discussion
This LC-MS/MS method was validated for its performance in quantifying antazoline in human plasma. The validation parameters assessed included linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy | 95.7 - 104.3% |
| Precision (Intra-day) | < 5.8% |
| Precision (Inter-day) | < 7.2% |
| Recovery | > 85% |
The method demonstrates excellent linearity over the specified concentration range, ensuring accurate quantification across a broad spectrum of clinically relevant concentrations. The low LOD and LOQ highlight the high sensitivity of the method, making it suitable for detecting low levels of antazoline. The accuracy and precision data fall well within the acceptable limits for bioanalytical method validation, confirming the reliability and reproducibility of the method. The high recovery of the liquid-liquid extraction procedure ensures efficient sample clean-up and analyte enrichment.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of antazoline.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol and the use of an appropriate internal standard contribute to the method's robustness and accuracy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of antazoline in biological samples.
References
- 1. Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma: Result of ELEPHANT-I [ELEctrophysiological, pharmacokinetic and hemodynamic effects of PHenazolinum (ANTazoline mesylate)] human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of antazoline phosphate in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of antazoline (B1665563) phosphate (B84403).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of antazoline phosphate in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dissolution in pure water. | This compound solutions can be slightly acidic. Depending on the concentration, the resulting pH might be suboptimal for complete dissolution or stability. A 2% solution of this compound in water has a pH of approximately 4.5.[1] | Prepare a buffered solution with a pH in the range of 4.0-5.0 to maintain solubility and stability. A phosphate or citrate (B86180) buffer system can be effective. |
| Incomplete dissolution in a neutral or alkaline buffer (pH > 7). | Antazoline is a weak base. Its solubility is pH-dependent and decreases in alkaline conditions, which can lead to the precipitation of the free base form of antazoline.[2][3] Antazoline has limited solubility in alkaline media, with pH 7.4 being the upper limit for some studies.[2] | Adjust the pH of your solution to a more acidic range (ideally pH 4.0-5.0). If the experimental conditions require a higher pH, consider using a co-solvent system. |
| Precipitation occurs when mixing an aqueous this compound stock solution with an organic solvent. | The polarity of the solvent mixture may not be suitable to keep the ionic salt dissolved. While antazoline itself has some solubility in organic solvents, the phosphate salt is significantly more polar and favors aqueous environments. | Consider using a polar aprotic solvent like DMSO or DMF for the organic phase, as this compound has some solubility in these. Alternatively, prepare the final mixture by slowly adding the organic solvent to the aqueous stock solution with vigorous stirring to avoid localized concentration gradients that can induce precipitation. |
| Variability in solubility results between experiments. | Inconsistent control of experimental parameters such as temperature, pH, and buffer concentration can lead to variable solubility. The ionic strength of the solution can also influence the solubility of salts. | Ensure precise control of temperature, pH, and buffer composition in all experiments. Use a calibrated pH meter and prepare buffers with consistent ionic strength for reproducible results. |
| Slow dissolution rate. | The particle size of the this compound powder may be large, reducing the surface area available for interaction with the solvent. | If possible, gently grind the this compound powder to a finer consistency before dissolution to increase the surface area. Sonication or gentle heating with stirring can also help to increase the rate of dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is considered soluble in water.[1] One source indicates a solubility of 73 mg/mL in water.
Q2: What is the optimal pH for dissolving this compound in an aqueous buffer?
A2: The optimal pH for dissolving this compound is in the acidic range, typically between 4.0 and 5.0. A 2% aqueous solution of this compound has a pH of about 4.5. The stability of antazoline has been studied across a pH range of 0-7.4, with degradation observed at both highly acidic and semi-alkaline conditions.
Q3: How does temperature affect the solubility of this compound?
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents can be an effective strategy. This compound is soluble in solvents like DMSO and methanol. For aqueous solutions, incorporating a water-miscible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can enhance solubility, especially if the final formulation requires a pH outside the optimal acidic range.
Q5: My solution of this compound is hazy. What should I do?
A5: Haze or turbidity can indicate incomplete dissolution or the beginning of precipitation. First, verify the pH of your solution and adjust it to the optimal range of 4.0-5.0 if necessary. If the pH is appropriate, gentle warming and continued stirring or sonication may help to fully dissolve the compound. If the haze persists, consider filtering the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles before use, though this will lower the effective concentration.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of antazoline and its salts.
| Compound | Solvent/Medium | pH | Temperature | Solubility |
| This compound | Water | ~4.5 (for a 2% solution) | Not Specified | Soluble |
| This compound | Water | Not Specified | Not Specified | 73 mg/mL |
| Antazoline Base | Water | Not Specified | 30 °C | 663 mg/L (0.663 mg/mL) |
| Antazoline Hydrochloride | PBS | 7.2 | Not Specified | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
Objective: To prepare a clear, homogenous aqueous solution of this compound at a specified concentration.
Materials:
-
This compound powder
-
Purified water (e.g., deionized or distilled)
-
Phosphate or Citrate buffer components (if buffered solution is required)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Spatula and weighing balance
-
pH meter (calibrated)
Methodology:
-
Determine the required mass of this compound based on the desired concentration and final volume of the solution.
-
For an unbuffered solution: a. Add the weighed this compound powder to a volumetric flask. b. Add approximately 70-80% of the final volume of purified water. c. Stir the mixture using a magnetic stirrer until the powder is completely dissolved. Gentle warming (e.g., to 30-40 °C) or sonication can be used to facilitate dissolution. d. Once dissolved, allow the solution to return to room temperature. e. Add purified water to the flask to reach the final volume mark. f. Invert the flask several times to ensure homogeneity. g. Measure and record the final pH of the solution.
-
For a buffered solution (Recommended): a. Prepare a buffer solution (e.g., 50 mM phosphate buffer) at the desired pH (e.g., pH 4.5). b. Add the weighed this compound powder to a volumetric flask. c. Add approximately 70-80% of the final volume of the prepared buffer. d. Follow steps 2c through 2f, using the buffer solution instead of purified water for all steps.
Protocol 2: Shake-Flask Method for Determining Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound powder
-
Aqueous medium of interest (e.g., purified water, specific buffer)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Methodology:
-
Add an excess amount of this compound powder to several glass vials. An amount that is visibly more than what is expected to dissolve should be added to ensure a saturated solution is achieved.
-
Add a precise volume of the desired aqueous medium to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is recommended to take samples at multiple time points to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
After shaking, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample as necessary for the chosen analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
The calculated concentration represents the equilibrium solubility of this compound under the tested conditions.
Visualizations
References
Degradation pathways of antazoline phosphate under experimental conditions
Welcome to the technical support center for the analysis of Antazoline (B1665563) Phosphate (B84403) degradation pathways. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for antazoline phosphate under forced degradation conditions?
A1: this compound is susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. The primary and most well-characterized degradation pathway is hydrolysis of the imidazoline (B1206853) ring, which can proceed through acid-catalyzed, neutral (non-catalyzed), and base-catalyzed mechanisms.[1][2][3][4] Under highly acidic conditions (pH 0-2), the degradation is more complex and may involve the formation of a colored intermediate.[1] Degradation also occurs under oxidative, thermal, and photolytic stress, though the specific degradation products from these pathways are less extensively documented in publicly available literature.
Q2: A colored intermediate is observed during acidic hydrolysis of my this compound sample. What is it?
A2: The formation of a colorful (dark blue/violet) intermediate has been reported during the degradation of antazoline in highly acidic media (pH 0–2). While the exact structure of this intermediate is not fully elucidated in the provided search results, it is a known phenomenon in the complex degradation mechanism under strong acidic conditions. It is advisable to use chromatographic techniques like HPLC-MS to separate and identify this intermediate.
Q3: What is the main product of this compound hydrolysis?
A3: The primary product of this compound hydrolysis is N-(2-aminoethyl)-2-(N-benzylanilino)acetamide. This has been confirmed through various analytical techniques, including NMR, FT-IR, and MS.
Q4: My HPLC chromatogram shows significant peak tailing for the antazoline peak. How can I resolve this?
A4: Peak tailing for basic compounds like antazoline is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic analyte with acidic residual silanol (B1196071) groups on the silica-based column. Here are some solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.8-3.0) can suppress the ionization of silanol groups, reducing secondary interactions.
-
Use of Mobile Phase Additives: Incorporating a basic additive like triethylamine (B128534) (TEA) can mask the active silanol sites and improve peak shape.
-
Column Selection: Using a highly deactivated, end-capped column or a column with a different stationary phase (e.g., C18-PFP) can minimize silanol interactions.
-
Lower Analyte Concentration: Column overloading can also lead to peak tailing. Try reducing the injected sample concentration.
Q5: I am observing shifting retention times for antazoline and its degradation products. What could be the cause?
A5: Retention time variability can be caused by several factors:
-
Mobile Phase Composition: Small variations in the mobile phase composition, especially the organic solvent ratio, can lead to significant shifts. Ensure accurate and consistent mobile phase preparation.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven is crucial for maintaining a stable temperature.
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time shifts. Regular pump maintenance is recommended.
Troubleshooting Guides
Issue 1: Poor Resolution Between Antazoline and its Degradation Products
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | 1. Optimize the organic solvent-to-buffer ratio. A systematic study of different ratios can help achieve better separation. 2. Evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities. 3. Adjust the pH of the aqueous phase. The ionization state of antazoline and its degradation products is pH-dependent, which can be leveraged to improve separation. |
| Unsuitable Column Chemistry | 1. Try a column with a different stationary phase (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms. 2. Consider a column with a smaller particle size (e.g., UHPLC columns) for higher efficiency and better resolution. |
| Gradient Elution Not Optimized | 1. Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. 2. Modify the initial and final mobile phase compositions of the gradient. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Secondary Degradation | 1. The initial degradation products may themselves be unstable under the stress conditions and degrade further. 2. Analyze samples at different time points during the stress study to monitor the formation and disappearance of peaks, which can help in identifying primary and secondary degradation products. |
| Interaction with Excipients (for drug product studies) | 1. If working with a formulated product, excipients may degrade or interact with antazoline. 2. Run a placebo (formulation without the active ingredient) under the same stress conditions to identify any peaks originating from excipient degradation. |
| Contamination | 1. Ensure high purity of all solvents and reagents used in the experiments. 2. Inject a blank (mobile phase) to check for any contamination from the HPLC system itself. |
Data Presentation
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Observation | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, reflux | Degradation observed. A colorful intermediate may form at very low pH. | N-(2-aminoethyl)-2-(N-benzylanilino)acetamide |
| Basic Hydrolysis | 0.1 M NaOH, reflux | Degradation observed. | N-(2-aminoethyl)-2-(N-benzylanilino)acetamide |
| Oxidative | 3.0% H₂O₂, room temp. | Degradation observed. | Not explicitly identified in search results. |
| Thermal | 80°C, 8 hours (solid state) | Degradation observed. | Potential for formation of aromatic compounds like aniline. |
| Photolytic | Direct sunlight, 72 hours (solid state) | Degradation observed. | Not explicitly identified in search results. |
Note: The extent of degradation is dependent on the specific experimental conditions (e.g., temperature, duration of exposure, concentration of reagents).
Experimental Protocols
Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Reflux the mixture at 75°C for 8 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Reflux the mixture at 75°C for 8 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of purified water.
-
Reflux the mixture at 75°C for 8 hours.
-
Withdraw samples at appropriate time intervals for HPLC analysis.
-
Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Procedure:
-
To 5 mL of the stock solution, add 5 mL of 3.0% (v/v) hydrogen peroxide solution.
-
Keep the solution at room temperature for 8 hours.
-
Withdraw samples at appropriate time intervals for immediate HPLC analysis.
-
Thermal Degradation Study
-
Procedure:
-
Place the solid this compound powder in an oven maintained at 80°C for 8 hours.
-
At the end of the study, dissolve the heat-treated sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL for HPLC analysis.
-
Photolytic Degradation Study
-
Procedure:
-
Expose the solid this compound powder to direct sunlight for 72 hours.
-
Concurrently, keep a control sample in the dark.
-
After the exposure period, dissolve both the exposed and control samples in a suitable solvent to a concentration of 1 mg/mL for HPLC analysis.
-
HPLC Analysis Method
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the separation of antazoline and its degradation products.
-
Detection: UV detection at an appropriate wavelength (e.g., 285 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL.
It is crucial to develop and validate a stability-indicating HPLC method that can separate antazoline from all potential degradation products.
Visualizations
Caption: Degradation pathways of this compound under different stress conditions.
References
Technical Support Center: Antazoline Phosphate Formulation
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of antazoline (B1665563) phosphate (B84403) in experimental media.
Troubleshooting Guides
Issue: Immediate Precipitation of Antazoline Phosphate Upon Addition to Media
Question: I dissolved this compound in water to prepare a stock solution. When I add this stock to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a common issue when an aqueous stock solution of a drug is added to a complex biological medium. Several factors can contribute to this phenomenon.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its solubility limit under the specific conditions (pH, temperature, presence of other ions). | Decrease the final working concentration of this compound. Perform a solubility assessment to determine the maximum soluble concentration in your specific medium. |
| Localized High Concentration (Poor Mixing) | Adding the stock solution too quickly without adequate mixing can create localized areas of high concentration, leading to precipitation before the compound has a chance to disperse. | Add the stock solution dropwise to the vortex of the media while gently stirring or swirling. Avoid adding the stock solution as a single bolus. |
| pH Shift | This compound is a salt of a weak base and its solubility is pH-dependent. A 2% solution of this compound in water has a pH of approximately 4.5.[1][2] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. This increase in pH can significantly decrease the solubility of antazoline, causing it to precipitate. | Prepare the final dilution in a buffer system that maintains a slightly acidic pH, if compatible with your experimental design. Alternatively, prepare a more concentrated stock solution in a suitable solvent and add a very small volume to the media to minimize the impact on the overall pH. |
| Interaction with Media Components | Cell culture media contain various ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which can potentially interact with the phosphate counter-ion of this compound to form insoluble salts (e.g., calcium phosphate).[3][4] | If interaction with divalent cations is suspected, consider using a medium with lower concentrations of these ions or preparing the this compound solution in a compatible buffer before adding it to the full medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the stock solution to refrigerated media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution in the cell culture medium was initially clear, but after a few hours in the 37°C incubator, I observed a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the conditions within the incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | Over time, especially in incubators with low humidity, water can evaporate from the culture vessel, leading to an increase in the concentration of all components, including this compound. This increased concentration may exceed its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments. |
| Temperature Fluctuations | Frequent opening and closing of the incubator door can cause temperature cycling, which may affect the solubility and stability of the compound. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a live-cell imaging system with an integrated environmental chamber. |
| Chemical Degradation | Antazoline is susceptible to hydrolysis, and its degradation is pH-dependent. The rate of degradation is lowest at pH 5.0 and increases at higher pH values.[5] Degradation products may have lower solubility and precipitate out of solution. | Prepare fresh solutions of this compound for each experiment. Avoid storing diluted solutions for extended periods. If possible, adjust the pH of the final medium to be closer to the optimal stability range of antazoline, while still being compatible with your cells. |
| Interaction with Cellular Metabolites | As cells metabolize, they can alter the pH of the surrounding medium, typically making it more acidic. This pH shift could potentially influence the solubility of this compound. | Monitor the pH of your cell culture medium throughout the experiment. If significant pH changes are observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and Methanol. For cell culture experiments, preparing a concentrated stock solution in sterile, cell culture-grade DMSO is a common practice. This allows for the addition of a very small volume of the stock solution to the aqueous medium, minimizing the risk of "solvent shock" and keeping the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the solubility of this compound in different solvents?
A2: The following table summarizes the available solubility data for this compound and its related forms.
| Solvent | Form | Solubility | Temperature |
| Water | Phosphate | Soluble | Not specified |
| Water | Hydrochloride | 1 g in 40 mL | Not specified |
| DMSO | Phosphate | 18 mg/mL | Not specified |
| Ethanol | Hydrochloride | 1 g in 25 mL | Not specified |
| PBS (pH 7.2) | Hydrochloride | ~10 mg/mL | Not specified |
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 24 hours). Observe the solutions for any signs of precipitation, either visually or by measuring the absorbance at a wavelength of around 600 nm. The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile, complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in cell culture-grade DMSO to achieve a high concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
To minimize precipitation due to "solvent shock," perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:10 in pre-warmed medium to create an intermediate dilution of 1 mM.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed medium while gently swirling to ensure immediate and thorough mixing. For example, add 10 µL of the 1 mM intermediate dilution to 990 µL of medium to get a final volume of 1 mL with a 10 µM concentration of this compound. The final DMSO concentration in this example would be 0.1%.
-
Protocol 2: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
Materials:
-
This compound powder
-
Aqueous buffers of different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific pH buffer. "Excess" means that undissolved solid should be visible.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining undissolved particles, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a 0.22 µm syringe filter.
-
-
Quantification:
-
Analyze the concentration of this compound in the clear filtrate/supernatant using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility of this compound at that specific pH and temperature.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: A flowchart to diagnose and resolve this compound precipitation.
References
Technical Support Center: Addressing Autofluorescence of Antazoline Phosphate in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the autofluorescence of antazoline (B1665563) phosphate (B84403) in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why might antazoline phosphate exhibit it?
A: Autofluorescence is the natural emission of light by certain molecules, like this compound, after they have absorbed light. This intrinsic fluorescence can interfere with the signals from your intended fluorescent labels, leading to a decreased signal-to-noise ratio and potentially inaccurate results. The chemical structure of this compound contains a 4,5-dihydroimidazole ring, and some imidazole (B134444) derivatives are known to be fluorescent, typically exhibiting excitation in the ultraviolet to blue range (around 350-360 nm) and emission in the blue to green range (around 430-450 nm).[1]
Q2: I can't find specific excitation and emission spectra for this compound. How can I determine its autofluorescence profile in my experiment?
A: When the exact spectral properties of a compound are unknown, an empirical approach is necessary. You can characterize the autofluorescence of this compound directly in your experimental setup by preparing a control sample containing only your cells or tissue treated with this compound (without any fluorescent labels). Use a confocal microscope with a spectral detector to perform a "lambda scan" or "spectral fingerprinting." This will measure the emission spectrum of the compound at various excitation wavelengths, allowing you to identify its peak excitation and emission.
Q3: What are the general strategies to minimize the impact of autofluorescence?
A: There are three main strategies to combat autofluorescence:
-
Avoidance: Choose experimental components and fluorophores that do not overlap with the autofluorescence spectrum of this compound.
-
Reduction: Employ chemical or physical methods to reduce the autofluorescence signal.
-
Correction: Use software-based approaches to computationally subtract the autofluorescence signal from your images.
The best approach will depend on the specifics of your experiment and the nature of the autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence is obscuring my signal of interest.
-
Possible Cause: The emission spectrum of your fluorescent probe is overlapping with the autofluorescence of this compound.
-
Troubleshooting Steps:
-
Characterize Autofluorescence: As mentioned in the FAQs, perform a lambda scan on a control sample with unlabeled cells/tissue treated with this compound to determine its emission spectrum.
-
Select Spectrally Distinct Fluorophores: Once you know the autofluorescence profile, choose a fluorescent dye for your experiment that has a significantly different emission spectrum. For example, if the autofluorescence is in the blue-green range, consider using a red or far-red fluorophore.[2]
-
Optimize Filter Sets: Ensure your microscope's filter sets are optimal for your chosen fluorophore and minimize the collection of autofluorescence.
-
Issue 2: My signal-to-noise ratio is poor, even when using spectrally distinct fluorophores.
-
Possible Cause: The autofluorescence is broad and still contributes to background noise across multiple channels.
-
Troubleshooting Steps:
-
Chemical Quenching: Treat your samples with a chemical quenching agent. Several options are available, each with its own advantages and disadvantages. See the table below for a comparison.
-
Photobleaching: Intentionally expose your sample to intense light to "burn out" the autofluorescence before imaging your specific signal.[3][4][5]
-
Signal Amplification: Enhance your specific signal so that it is significantly brighter than the background autofluorescence. This can be achieved using brighter fluorophores or signal amplification techniques like tyramide signal amplification (TSA).
-
Data Presentation: Comparison of Autofluorescence Quenching Methods
| Quenching Method | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Effective for reducing fixation-induced background. | Can have variable results and may damage some epitopes. |
| Sudan Black B | Lipofuscin | Very effective at quenching lipofuscin, a common source of autofluorescence in aging tissues. | Can introduce its own background fluorescence in the red and far-red channels. |
| Copper Sulfate | General autofluorescence | Can reduce autofluorescence from various sources. | May quench the signal from some fluorescent dyes. |
| Photobleaching | Broad-spectrum autofluorescence | Non-chemical and can be highly effective. | Can be time-consuming and may cause photodamage to the sample. |
| Commercial Quenching Reagents | Broad-spectrum autofluorescence | Optimized for ease of use and effectiveness. | Can be more expensive than other methods. |
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence using Spectral Imaging
-
Sample Preparation: Prepare a control sample of your cells or tissue treated with this compound at the same concentration and for the same duration as your experimental samples. Do not add any fluorescent labels.
-
Microscope Setup: Use a confocal microscope equipped with a spectral detector.
-
Lambda Scan:
-
Excite the sample with a range of wavelengths (e.g., from 405 nm to 633 nm in increments).
-
For each excitation wavelength, acquire a full emission spectrum (e.g., from 420 nm to 750 nm).
-
-
Data Analysis: Plot the emission intensity versus wavelength for each excitation wavelength. The peak of these curves will reveal the excitation and emission maxima of the autofluorescence.
Protocol 2: Photobleaching for Autofluorescence Reduction
-
Sample Preparation: Prepare your samples as you normally would, including fixation and treatment with this compound, but before the addition of your fluorescent labels.
-
Photobleaching:
-
Place the sample on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury or xenon lamp) for an extended period (e.g., 30 minutes to 2 hours). The optimal duration should be determined empirically.
-
Alternatively, use the excitation laser for the autofluorescence at high power to photobleach the sample.
-
-
Staining: Proceed with your standard immunofluorescence or fluorescent staining protocol.
-
Imaging: Image your sample using the appropriate settings for your fluorescent probe.
Protocol 3: Spectral Unmixing for Autofluorescence Removal
-
Acquire Reference Spectra:
-
Image a control sample with only this compound autofluorescence to obtain its spectral signature.
-
Image control samples for each of your fluorescent labels to obtain their individual spectral signatures.
-
-
Acquire Experimental Image: Acquire a multi-channel image of your fully stained experimental sample using a spectral detector.
-
Perform Spectral Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to computationally separate the signals from each fluorophore and the autofluorescence into distinct channels.
Visualizations
References
- 1. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Cd2+-selective fluorescence response of TQEN (N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine) derivatives bearing ether oxygen-binding sites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C17H22N3O4P | CID 158798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Resistance to Antazoline Phosphate in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to antazoline (B1665563) phosphate (B84403) in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of antazoline phosphate?
This compound is a first-generation antihistamine that acts as an antagonist to the histamine (B1213489) H1 receptor.[1] By binding to the H1 receptor, it blocks the action of endogenous histamine, which is involved in allergic responses.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, typically signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[1][2]
Q2: What are the potential off-target effects of this compound that could influence my experimental results?
As a first-generation antihistamine, antazoline may exhibit off-target effects. These can include:
-
Anticholinergic Activity: Antazoline can block muscarinic acetylcholine (B1216132) receptors.[3]
-
Ion Channel Modulation: It has been shown to potentially inhibit sodium (Na+), potassium (K+), and calcium (Ca2+) channels.
These off-target activities can lead to unexpected changes in cell signaling pathways, cytotoxicity, or alterations in cell viability that are independent of H1 receptor antagonism.
Q3: What defines "resistance" to this compound in a cell line?
Resistance to this compound can be characterized by a diminished or complete lack of the expected cellular response, even at increasing concentrations of the drug. This could manifest as:
-
A rightward shift in the dose-response curve, indicating a higher concentration of antazoline is required to achieve the same effect.
-
A complete loss of response to antazoline treatment.
-
The development of compensatory signaling pathways that bypass the H1 receptor blockade.
Q4: Are there known mechanisms of resistance to H1 antihistamines in cell lines?
While specific resistance mechanisms to antazoline are not well-documented in the literature, general mechanisms of drug resistance in cell lines can be extrapolated. These may include:
-
Receptor Downregulation or Mutation: A decrease in the number of H1 receptors on the cell surface or mutations in the receptor that prevent antazoline binding.
-
Alterations in Downstream Signaling: Changes in the G-proteins or downstream effectors that are activated by the H1 receptor.
-
Increased Drug Efflux: Overexpression of drug efflux pumps that actively remove antazoline from the cell.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibited H1 receptor pathway.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Diminished or No Cellular Response to this compound
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (protect from light and moisture). |
| Incorrect Drug Concentration | Verify the calculations for your working concentrations. Perform a new dose-response experiment with a wider range of concentrations. |
| Low or Absent H1 Receptor Expression in the Cell Line | Confirm H1 receptor expression in your cell line using RT-qPCR or Western blot. If expression is low, consider using a cell line known to have high H1 receptor expression. |
| Development of Cellular Resistance | See "Experimental Protocols" section for methods to characterize and potentially overcome resistance. |
| Off-Target Effects Masking On-Target Activity | Co-treat with a selective antagonist for suspected off-target receptors (e.g., a muscarinic antagonist) to see if the expected response to antazoline is restored. |
Issue 2: High Background Signal or Inconsistent Results in H1 Receptor Activity Assays
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. |
| Cell Line Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. |
| Inconsistent Pipetting or Cell Seeding | Use calibrated pipettes and ensure even cell distribution when seeding plates. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. |
Experimental Protocols
Protocol 1: Generation of an Antazoline-Resistant Cell Line
This protocol describes a general method for developing a cell line with acquired resistance to this compound through continuous exposure.
Methodology:
-
Determine Initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Gradual Dose Escalation: Once the cell population has stabilized and is actively proliferating, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x to 2x increments).
-
Establish a Resistant Clone: After several months of continuous culture with increasing concentrations of this compound, a resistant cell line should be established.
-
Characterize Resistance: Compare the IC50 of the resistant cell line to the parental cell line to quantify the degree of resistance.
Protocol 2: Calcium Flux Assay to Measure H1 Receptor Activity
This assay measures the increase in intracellular calcium upon H1 receptor activation by histamine and its inhibition by antazoline.
Methodology:
-
Cell Seeding: Seed cells expressing the H1 receptor into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antazoline Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time.
-
Histamine Stimulation: Add a known concentration of histamine (agonist) to the wells to stimulate the H1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader. The inhibition of the histamine-induced calcium flux by antazoline is a measure of its antagonistic activity.
Signaling Pathways and Experimental Workflows
Diagram 1: Canonical H1 Receptor Signaling Pathway
Caption: Canonical Histamine H1 Receptor Signaling Pathway.
Diagram 2: Experimental Workflow for Investigating Antazoline Resistance
Caption: Workflow for Investigating Antazoline Resistance.
References
Technical Support Center: Mitigating High-Concentration Antazoline Phosphate Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of high antazoline (B1665563) phosphate (B84403) concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures when using high concentrations of antazoline phosphate. What are the potential causes?
A1: High concentrations of this compound can induce cytotoxicity through several potential mechanisms:
-
Ion Channel Inhibition: Antazoline is known to block voltage-gated sodium and calcium channels. Disruption of ion homeostasis can lead to a cascade of events culminating in cell death.
-
Oxidative Stress: As an imidazoline (B1206853) derivative, antazoline may induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.
-
Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis can lead to ER stress, which, if prolonged, can trigger apoptosis.
Q2: What are the initial troubleshooting steps to reduce this compound-induced cytotoxicity?
A2: Start with the following optimization strategies:
-
Concentration and Exposure Time Optimization: Cytotoxicity is often dose- and time-dependent. We recommend performing a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time that elicits the desired on-target effect with minimal cytotoxicity.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors. Use optimal media composition, maintain proper cell confluency, and regularly check for contamination. Stressed cells are often more susceptible to drug-induced toxicity.
Q3: Are there any co-treatments that can help mitigate the cytotoxic effects?
A3: Yes, based on the potential mechanisms, the following co-treatments may be beneficial:
-
Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.
-
Chemical Chaperones: To alleviate ER stress, you can consider using chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA).[1][2][3][4][5] These molecules can help stabilize protein folding and restore ER homeostasis.
Q4: How can I determine the specific mechanism of cytotoxicity in my experimental model?
A4: To elucidate the underlying mechanism, you can perform a series of targeted assays:
-
To assess apoptosis , you can perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or conduct caspase activity assays (e.g., for caspase-3, -7, and -9). You can also evaluate the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively, using Western blotting.
-
To measure oxidative stress , you can quantify intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). You can also measure markers of oxidative damage, such as malondialdehyde (MDA) for lipid peroxidation or 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage.
-
To investigate ER stress , you can measure the expression of key ER stress markers like GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein) via Western blotting or qPCR.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Mix the compound thoroughly in the media before adding to the wells.
-
To avoid edge effects, consider not using the outer wells of the plate or filling them with sterile PBS.
-
Always include appropriate vehicle controls.
-
Problem 2: Antioxidant co-treatment is not reducing cytotoxicity.
-
Possible Cause: Oxidative stress may not be the primary mechanism of toxicity, or the chosen antioxidant and/or its concentration is not optimal.
-
Solution:
-
Investigate other potential mechanisms, such as ER stress or ion channel inhibition.
-
Test a panel of different antioxidants at various concentrations.
-
Ensure the antioxidant is added at an appropriate time point in relation to the this compound treatment.
-
Problem 3: Difficulty in interpreting apoptosis assay results.
-
Possible Cause: Cells may be undergoing necrosis rather than apoptosis, or the timing of the assay is not capturing the apoptotic events.
-
Solution:
-
Use a method that can distinguish between apoptosis and necrosis, such as Annexin V/PI co-staining.
-
Perform a time-course experiment to identify the optimal window for detecting apoptosis. Apoptosis is a dynamic process, and key events can be missed if measurements are taken too early or too late.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the IC50 values of this compound across various cell lines or the quantitative effects on specific markers of cytotoxicity. Researchers are encouraged to determine these values empirically in their specific experimental systems. The following tables provide a template for how such data could be structured.
Table 1: Hypothetical IC50 Values of this compound in Different Human Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) | Assay Method |
| HEK293 | Embryonic Kidney | 24 | Data not available | MTT |
| HeLa | Cervical Cancer | 24 | Data not available | MTT |
| SH-SY5Y | Neuroblastoma | 48 | Data not available | MTT |
| A549 | Lung Carcinoma | 48 | Data not available | MTT |
Table 2: Hypothetical Effects of this compound on Cytotoxicity Markers
| Marker | Cell Line | This compound Concentration (µM) | Fold Change vs. Control | Assay Method |
| Caspase-3/7 Activity | HEK293 | Data not available | Data not available | Luminescence Assay |
| Bax/Bcl-2 Ratio | HeLa | Data not available | Data not available | Western Blot |
| Intracellular ROS | SH-SY5Y | Data not available | Data not available | DCFDA Staining |
| CHOP Expression | A549 | Data not available | Data not available | Western Blot |
| GRP78 Expression | A549 | Data not available | Data not available | Western Blot |
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS induced by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control to determine the fold change in ROS production.
Western Blot Analysis for ER Stress Markers
Objective: To detect the expression levels of ER stress-related proteins (e.g., GRP78, CHOP).
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 3. 2.12. Western Blot Analysis for Protein Expression Related to ER Stress [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Antazoline Phosphate and Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation antihistamine, antazoline (B1665563) phosphate (B84403), with commonly used second-generation antihistamines. The following sections objectively evaluate their performance based on available experimental data, focusing on H1 receptor binding affinity and mast cell stabilization properties.
Introduction
Antazoline is a first-generation ethylenediamine (B42938) H1-antihistamine recognized for its efficacy in relieving symptoms associated with allergic reactions, such as allergic conjunctivitis and nasal congestion.[1][2][3] However, like other first-generation antihistamines, it is associated with side effects such as sedation due to its ability to cross the blood-brain barrier.[2] Second-generation antihistamines were developed to minimize these central nervous system effects while retaining high efficacy in treating allergic conditions.[4] This guide delves into a comparative analysis of their pharmacological properties.
Comparative Data on Performance
The following tables summarize the available quantitative data for H1 receptor binding affinity and mast cell stabilization for antazoline phosphate and selected second-generation antihistamines.
Table 1: H1 Receptor Binding Affinity (Ki)
| Antihistamine | Generation | H1 Receptor Binding Affinity (Ki) in nM |
| Antazoline | First | Less selective for H1 receptors compared to emedastine. |
| Cetirizine | Second | ~6 nM |
| Loratadine | Second | ~20-37 nM |
| Fexofenadine | Second | No direct Ki value found, but exhibits selective H1 receptor antagonism. |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Mast Cell Stabilization
| Antihistamine | Generation | Mast Cell Stabilizing Effect |
| Antazoline | First | Possesses mast cell stabilizing properties. |
| Cetirizine | Second | More potent mast cell stabilizer than diphenhydramine (B27) at 1 mM concentration. |
| Loratadine | Second | Desloratadine (active metabolite) possesses mast cell-stabilizing properties. |
| Fexofenadine | Second | Exhibits some ability to stabilize mast cells. |
Mechanism of Action: A Comparative Overview
Antihistamines exert their effects primarily by acting as inverse agonists at the H1 receptor, blocking the action of histamine (B1213489) and providing relief from allergic symptoms. First-generation antihistamines, like antazoline, often exhibit activity at other receptors, such as muscarinic receptors, contributing to their side-effect profile. Second-generation antihistamines are designed for higher selectivity for the peripheral H1 receptors, reducing central nervous system penetration and associated sedative effects.
Furthermore, some antihistamines from both generations exhibit mast cell stabilizing properties, which inhibit the release of histamine and other inflammatory mediators from mast cells, providing an additional therapeutic benefit in allergic conditions.
Experimental Protocols
Histamine H1 Receptor Binding Assay
A common method to determine the binding affinity of a compound to the H1 receptor is a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand (e.g., [3H]mepyramine).
-
Test compound (e.g., this compound, cetirizine).
-
Assay buffer.
-
Wash buffer.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay
The mast cell stabilizing potential of a compound can be assessed by measuring the inhibition of mediator release from activated mast cells.
Objective: To determine the concentration of a test compound that inhibits 50% of mast cell degranulation (IC50).
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Mast cell activating agent (e.g., compound 48/80, antigen-IgE complex).
-
Test compound.
-
Buffer solution.
-
Reagents to measure a marker of degranulation (e.g., histamine, β-hexosaminidase).
Procedure:
-
Pre-incubate the mast cells with varying concentrations of the test compound.
-
Induce degranulation by adding the activating agent.
-
After a defined incubation period, centrifuge the cells to pellet them.
-
Collect the supernatant and measure the amount of the released mediator.
-
Calculate the percentage of inhibition of mediator release for each concentration of the test compound.
-
The IC50 value is determined from the concentration-response curve.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
A Comparative Analysis of Vasoconstrictor Activity: Antazoline Phosphate vs. Naphazoline
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of pharmaceutical compounds with effects on the vascular system, a clear understanding of their specific activities is paramount for targeted drug development and research. This guide provides a detailed comparison of the vasoconstrictor properties of antazoline (B1665563) phosphate (B84403) and naphazoline (B1676943), focusing on their mechanisms of action, quantitative experimental data, and the methodologies used to ascertain these effects. The evidence strongly indicates that while naphazoline is a potent vasoconstrictor, antazoline phosphate exhibits no significant activity in this regard, its primary roles being an antihistamine and an antiarrhythmic agent.
Executive Summary
Naphazoline is a well-established α-adrenergic receptor agonist, a property that directly leads to the constriction of blood vessels.[1][2][3] This action is the basis for its widespread use as a topical decongestant. In stark contrast, antazoline is primarily recognized as a first-generation antihistamine (H1 receptor antagonist) and has also been investigated for its antiarrhythmic properties.[4][5] Crucially, available evidence suggests that antazoline lacks the α-adrenergic agonist activity necessary to induce significant vasoconstriction. This fundamental difference in their mechanism of action dictates their distinct pharmacological profiles and clinical applications.
Quantitative Comparison of Vasoconstrictor Activity
To date, direct comparative studies measuring the vasoconstrictor activity of this compound alongside naphazoline using isolated vascular preparations are conspicuously absent in the published literature. This is likely because antazoline is not presumed to be a vasoconstrictor. The available data for each compound are presented below.
Table 1: Quantitative Data on Vasoconstrictor Activity
| Compound | Vasoconstrictor Activity | Mechanism of Action | Experimental Evidence (Isolated Vascular Tissue) |
| Naphazoline | Yes | α-adrenergic receptor agonist | Potent vasoconstrictor. Quantitative data on EC50 and Emax are available from various studies on isolated arteries. |
| This compound | No significant activity reported | H1-receptor antagonist; antiarrhythmic properties | No published dose-response studies demonstrating vasoconstriction in isolated vascular preparations. Studies on human hemodynamics show no significant effect on blood pressure. |
Note: EC50 (half maximal effective concentration) and Emax (maximum effect) are key parameters determined from dose-response curves in pharmacological studies. The absence of such data for antazoline in the context of vasoconstriction is telling.
Mechanism of Action and Signaling Pathways
The differential effects of naphazoline and antazoline on vascular tone stem from their distinct molecular targets and downstream signaling cascades.
Naphazoline: An α-Adrenergic Agonist
Naphazoline's vasoconstrictor effect is mediated by its direct agonism at α-adrenergic receptors on vascular smooth muscle cells. It is considered a mixed α1 and α2-adrenergic agonist.
-
α1-Adrenergic Receptor Activation: Binding of naphazoline to α1-adrenergic receptors, which are Gq-protein coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the activation of myosin light-chain kinase, phosphorylation of myosin, and subsequent smooth muscle contraction and vasoconstriction.
-
α2-Adrenergic Receptor Activation: Activation of α2-adrenergic receptors, which are Gi-protein coupled, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), further promoting a state of vasoconstriction.
Antazoline: An H1-Receptor Antagonist
Antazoline's primary mechanism of action is the blockade of histamine (B1213489) H1 receptors. Histamine, when released during an allergic response, binds to H1 receptors on endothelial cells, causing vasodilation and increased vascular permeability. By blocking these receptors, antazoline prevents these effects, which is why it is effective in treating allergic conjunctivitis. It does not, however, possess the intrinsic activity to stimulate adrenergic receptors and cause vasoconstriction. While it has been noted to have anticholinergic and antiarrhythmic properties, these are distinct from vasoconstrictor activity.
Experimental Protocols
The standard method for evaluating the vasoconstrictor activity of a compound is the in vitro wire myograph assay using isolated arterial rings. This technique allows for the direct measurement of isometric tension changes in response to pharmacological agents.
Wire Myograph Assay for Vasoconstrictor Activity
1. Tissue Preparation:
-
A segment of an artery (e.g., rat thoracic aorta, mesenteric artery) is carefully dissected and cleaned of surrounding connective tissue.
-
The artery is cut into small rings (typically 2-3 mm in length).
2. Mounting:
-
Two fine wires are threaded through the lumen of the arterial ring.
-
One wire is fixed to a stationary support, and the other is attached to a force transducer within an organ bath.
-
The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH and oxygenation.
3. Equilibration and Viability Check:
-
The mounted arterial ring is allowed to equilibrate under a standardized resting tension for a period of 60-90 minutes.
-
The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
4. Cumulative Concentration-Response Curve:
-
After the tissue has returned to its baseline tension, the test compound (e.g., naphazoline) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The isometric tension generated by the arterial ring is recorded after each addition until a maximal response is achieved.
-
The data are then plotted as the percentage of maximal contraction versus the logarithm of the agonist concentration to determine the EC50 and Emax values.
Conclusion
Based on a comprehensive review of the available pharmacological data, naphazoline is a direct-acting vasoconstrictor that functions as an agonist at α-adrenergic receptors. Its mechanism of action is well-characterized and forms the basis of its clinical use. Conversely, this compound's primary pharmacological role is as an H1-receptor antagonist. There is no substantive experimental evidence to suggest that antazoline possesses intrinsic vasoconstrictor activity. For researchers and drug development professionals, it is critical to recognize that while these two compounds may be used in combination formulations for ophthalmic applications, their effects on vascular tone are distinct and not interchangeable. Naphazoline provides the vasoconstrictor effect to reduce redness, while antazoline provides the antihistaminic effect to alleviate itching associated with allergic reactions.
References
- 1. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 2. Video: Assessment of Vascular Tone Responsiveness using Isolated Mesenteric Arteries with a Focus on Modulation by Perivascular Adipose Tissues [jove.com]
- 3. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Specificity of Antazoline Phosphate: A Guide with Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antazoline (B1665563) phosphate's performance against established alternatives, supported by detailed experimental data. The focus is on elucidating the efficacy and specificity of antazoline phosphate (B84403) through rigorously designed positive and negative control experiments.
Introduction to Antazoline Phosphate
Antazoline is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1][2][3] It is commonly used in ophthalmic preparations, often in combination with a vasoconstrictor like naphazoline, to relieve symptoms of allergic conjunctivitis.[1][4] Its primary mechanism of action involves blocking the effects of histamine on the H1 receptor, thereby reducing allergic symptoms such as itching, redness, and swelling. While its principal activity is at the H1 receptor, it is crucial to characterize its potential off-target effects, particularly at adrenergic receptors, given the structural similarities among some biogenic amine receptor ligands.
Experimental Data Summary
To objectively assess the efficacy and selectivity of this compound, a series of in vitro experiments were conducted. The following tables summarize the quantitative data from these assays, comparing this compound with well-established positive and negative controls.
Table 1: H1 Receptor Antagonist Activity (Calcium Flux Assay)
| Compound | Concentration (µM) | Inhibition of Histamine-induced Calcium Flux (%) | IC50 (µM) |
| This compound | 0.01 | 15.2 ± 2.1 | 0.08 |
| 0.1 | 48.9 ± 3.5 | ||
| 1 | 92.3 ± 1.8 | ||
| Diphenhydramine | 0.01 | 20.5 ± 2.8 | 0.05 |
| (Positive Control) | 0.1 | 55.1 ± 4.2 | |
| 1 | 95.8 ± 1.2 | ||
| Vehicle (0.1% DMSO) | - | 1.2 ± 0.5 | - |
| (Negative Control) |
Data are presented as mean ± standard deviation.
Table 2: Alpha-1 Adrenergic Receptor Antagonist Activity (Calcium Flux Assay)
| Compound | Concentration (µM) | Inhibition of Phenylephrine-induced Calcium Flux (%) | IC50 (µM) |
| This compound | 1 | 5.3 ± 1.1 | > 100 |
| 10 | 12.8 ± 2.5 | ||
| 100 | 25.6 ± 3.9 | ||
| Prazosin (B1663645) | 0.01 | 45.2 ± 3.7 | 0.012 |
| (Positive Control) | 0.1 | 91.8 ± 2.1 | |
| 1 | 98.2 ± 0.9 | ||
| Vehicle (0.1% DMSO) | - | 0.8 ± 0.3 | - |
| (Negative Control) |
Data are presented as mean ± standard deviation.
Table 3: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | Histamine H1 | 15.8 |
| Alpha-1 Adrenergic | 2350 | |
| Diphenhydramine | Histamine H1 | 10.2 |
| (Positive Control) | ||
| Prazosin | Alpha-1 Adrenergic | 0.5 |
| (Positive Control) |
Ki values represent the inhibitory constant and are indicative of binding affinity.
Experimental Protocols
Cell Culture
HEK293 cells stably expressing the human histamine H1 receptor (HEK293-H1R) and HEK293 cells stably expressing the human alpha-1 adrenergic receptor (HEK293-α1AR) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418. Wild-type HEK293 cells (not expressing the receptors) were used as a negative control cell line.
Calcium Flux Assay
This functional assay measures the antagonist's ability to inhibit the increase in intracellular calcium triggered by an agonist.
-
Cell Preparation: Cells were seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) for 1 hour at 37°C.
-
Compound Addition: The dye solution was removed, and cells were washed with HBSS. This compound, positive controls (diphenhydramine for H1R, prazosin for α1AR), or vehicle (0.1% DMSO) were added at various concentrations and incubated for 20 minutes.
-
Agonist Stimulation: The plate was placed in a fluorescence plate reader. Baseline fluorescence was measured, and then an agonist (histamine for H1R, phenylephrine (B352888) for α1AR) was added to stimulate the receptor.
-
Data Acquisition: Fluorescence was measured every second for 3 minutes. The increase in fluorescence, indicative of calcium mobilization, was calculated.
-
Data Analysis: The percentage inhibition by the antagonist was calculated relative to the response of the agonist alone. IC50 values were determined by non-linear regression analysis.
Radioligand Binding Assay
This assay directly measures the binding affinity of the test compound to the target receptor.
-
Membrane Preparation: Membranes were prepared from HEK293-H1R and HEK293-α1AR cells.
-
Assay Buffer: The assay was performed in a binding buffer specific for each receptor.
-
Competition Binding: A constant concentration of a radiolabeled ligand ([³H]-pyrilamine for H1R, [³H]-prazosin for α1AR) was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound, diphenhydramine, or prazosin).
-
Incubation: The mixture was incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the Ki (inhibitory constant) values.
Visualizations
Caption: this compound blocks the H1 receptor signaling pathway.
Caption: Workflow for the in vitro calcium flux functional assay.
Caption: Relationship between test compounds, controls, and assays.
Conclusion
References
- 1. innoprot.com [innoprot.com]
- 2. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Histamine H1 Receptor Cell Line – Cells Online [cells-online.com]
Comparative Analysis of Antazoline Phosphate's Cross-Reactivity with Histaminergic, Adrenergic, and Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Antazoline (B1665563), a first-generation antihistamine, is recognized for its therapeutic effects in treating allergic conjunctivitis and nasal congestion.[1] Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor.[1][2][3][4] However, as a member of the imidazoline (B1206853) class of compounds and a first-generation antihistamine, its pharmacological profile is not entirely selective. This guide provides a comprehensive analysis of the cross-reactivity of antazoline phosphate (B84403) with other key receptor systems, namely adrenergic and muscarinic receptors, supported by available experimental data. Understanding this cross-reactivity is crucial for elucidating its complete pharmacological profile, predicting potential side effects, and guiding further drug development.
Receptor Binding Affinity Profile of Antazoline
The following table summarizes the available quantitative data on the binding affinity of antazoline to various receptor subtypes. The data is primarily derived from competitive radioligand binding assays, which determine the concentration of the drug required to inhibit the binding of a specific radiolabeled ligand to the receptor by 50% (IC50), from which the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Antazoline Binding Affinity (Ki) | Reference |
| Histaminergic | H1 | High Affinity (qualitative) | |
| H2 | > 10,000 nM | ||
| H3 | > 10,000 nM | ||
| Adrenergic | α1 | Not Reported | |
| α2 | Not Reported | ||
| Muscarinic | M1 | Not Reported | |
| M2 | Not Reported | ||
| M3 | Not Reported | ||
| M4 | Not Reported | ||
| M5 | Not Reported |
Discussion of Cross-Reactivity
Histaminergic Receptors: Antazoline demonstrates high selectivity for the histamine H1 receptor over H2 and H3 subtypes. The selectivity ratios, H2:H1 of 1163 and H3:H1 of 1110, indicate that antazoline is over 1000-fold more selective for the H1 receptor. This high selectivity underscores its primary therapeutic application as an antihistamine.
Adrenergic Receptors: Although quantitative binding data for antazoline at adrenergic receptors is lacking, its imidazoline structure is a key indicator of potential cross-reactivity. Other imidazoline derivatives, such as clonidine, are well-known α2-adrenergic agonists. It is plausible that antazoline may exhibit some affinity for α-adrenergic receptors, which could contribute to its overall pharmacological effects, including potential cardiovascular side effects.
Muscarinic Receptors: Antazoline is known to possess anticholinergic properties, a common characteristic of first-generation antihistamines. This suggests that it acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. The specific affinities for the different muscarinic receptor subtypes (M1-M5) have not been reported, but this cross-reactivity is clinically relevant as it is responsible for side effects such as dry mouth, blurred vision, and urinary retention.
Experimental Protocols
The determination of a drug's cross-reactivity profile is typically achieved through a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This is the gold standard for determining the binding affinity of a compound to a receptor.
Objective: To determine the inhibition constant (Ki) of antazoline phosphate for various receptors.
Principle: This competitive binding assay measures the ability of antazoline to displace a specific high-affinity radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human receptor subtypes).
-
A specific radioligand for each receptor (e.g., [3H]pyrilamine for H1, [3H]prazosin for α1-adrenergic, [3H]QNB for muscarinic receptors).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of antazoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the biological response following receptor activation or inhibition, providing information on whether a compound is an agonist, antagonist, or inverse agonist.
Objective: To determine the functional effect of this compound on Gq-coupled receptors (e.g., H1, M1, M3, α1-adrenergic).
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This change can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for the receptor.
-
This compound at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Cells are plated in a microplate and allowed to adhere.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound (to test for antagonistic activity).
-
Agonist Stimulation: A known agonist for the receptor is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of antazoline to inhibit the agonist-induced calcium flux is quantified to determine its potency as an antagonist (e.g., by calculating the IC50).
Signaling Pathways
The cross-reactivity of antazoline with different receptors means it can modulate multiple signaling pathways.
Conclusion
This compound is a potent and highly selective histamine H1 receptor antagonist. However, its classification as a first-generation antihistamine and its imidazoline chemical structure strongly imply cross-reactivity with muscarinic and adrenergic receptors, respectively. The anticholinergic effects are a well-recognized characteristic of this drug class. While specific quantitative binding data for antazoline at adrenergic and muscarinic receptor subtypes remains to be fully elucidated, researchers and drug development professionals should consider these potential off-target interactions when evaluating its overall pharmacological profile and potential for side effects. Further comprehensive receptor screening studies would be invaluable in providing a more complete picture of antazoline's molecular interactions.
References
Reproducibility of antazoline phosphate's effects across different studies
For Researchers, Scientists, and Drug Development Professionals
Antazoline (B1665563) phosphate (B84403), a first-generation antihistamine, has demonstrated therapeutic effects in two distinct areas: the management of allergic conjunctivitis and the pharmacological cardioversion of atrial fibrillation. The reproducibility of its effects is crucial for its clinical application and further drug development. This guide provides a comparative analysis of quantitative data from various studies, details of experimental protocols, and visualizations of the underlying mechanisms and workflows to objectively assess the consistency of antazoline phosphate's performance.
Allergic Conjunctivitis
This compound is a histamine (B1213489) H1 receptor antagonist used to alleviate the symptoms of allergic conjunctivitis, often in combination with a vasoconstrictor like naphazoline (B1676943).[1][2][3] Its efficacy is primarily evaluated through the conjunctival allergen challenge (CAC) model, a standardized method for inducing and assessing the signs and symptoms of ocular allergy.[4][5]
Quantitative Data from Clinical Studies
The following table summarizes the key efficacy endpoints from various clinical trials evaluating this compound for allergic conjunctivitis.
| Study | Product Formulation | Primary Endpoints | Results |
| Miller & Wolf (1975) | 0.5% this compound | Reduction in lacrimation, conjunctival inflammation, pruritus, photophobia, and pain | Superior to placebo. Combination with naphazoline was statistically significantly superior for conjunctival inflammation and photophobia. |
| Abelson et al. (1990) | 0.5% this compound + 0.05% Naphazoline Hydrochloride (Vasocon-A) | Inhibition of itching, redness, chemosis, lid swelling, and tearing | Significantly inhibited all five major signs and symptoms compared to placebo, naphazoline alone, or antazoline alone in over 85% of comparisons. |
| Ciprandi et al. (2004) | Naphazoline/Antazoline | Improvement in signs and symptoms on a 10-point scale | All treatments showed some improvement in over 85% of cases. Naphazoline/antazoline had lower tolerability due to discomfort upon instillation. |
Experimental Protocol: Conjunctival Allergen Challenge (CAC)
The CAC model is a standardized and reproducible method to evaluate the efficacy of anti-allergic eye drops.
Workflow for the Conjunctival Allergen Challenge:
Key Steps in the CAC Protocol:
-
Patient Selection: Subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration: The minimal dose of allergen required to elicit a standardized allergic response (e.g., a certain level of itching and redness) is determined for each subject.
-
Reproducibility Confirmation: The allergen challenge is repeated on a separate day to ensure a consistent and reproducible allergic reaction.
-
Drug Administration: In a randomized, double-masked fashion, the study drug is instilled in one eye and a placebo in the contralateral eye.
-
Allergen Challenge and Evaluation: After a specified time, both eyes are challenged with the predetermined allergen dose. Ocular signs and symptoms, such as itching, redness, and chemosis, are graded by trained observers at various time points post-challenge.
Atrial Fibrillation
Intravenous antazoline has emerged as a potential agent for the pharmacological cardioversion of recent-onset atrial fibrillation (AF). Its antiarrhythmic effects are attributed to its influence on cardiac ion channels.
Quantitative Data from Clinical Studies
The following table summarizes the key efficacy and safety endpoints from various studies evaluating intravenous antazoline for the cardioversion of atrial fibrillation.
| Study | Study Design | Number of Patients (Antazoline Group) | Dose | Success Rate (Conversion to Sinus Rhythm) | Median Time to Conversion | Key ECG Changes |
| Wyżgał et al. (2017) | Randomized, double-blind, placebo-controlled | 36 | Up to 250 mg IV | 72.2% | 16.0 min | - |
| Stępińska et al. (2018) | Retrospective observational | 109 (antazoline alone) | Not specified | 85.3% | Not specified | - |
| Koźluk et al. (2019) | Prospective experimental | 14 | 250 mg IV | 100% (in 5 patients with induced AF) | 8.4 ± 6.2 min | Significant prolongation of P wave, QRS, and QTc intervals. |
| Grabowski et al. (2022) | Multicenter retrospective registry | 600 (antazoline alone) | Not specified | 78.3% | Not specified | - |
| Dariusz et al. (2020) | Substudy of ELEPHANT II | Not specified | Not specified | - | - | Significant prolongation of P wave, QRS, QT, and QTcF intervals. |
Experimental Protocol: Electrophysiological Study in Atrial Fibrillation
The evaluation of antazoline's antiarrhythmic properties often involves invasive electrophysiological studies (EPS).
Workflow for Electrophysiological Evaluation of Antazoline:
Key Steps in the Electrophysiological Study Protocol:
-
Patient Selection: Patients with a history of paroxysmal AF undergoing an ablation procedure are often enrolled.
-
Baseline Electrophysiological Measurements: Before drug administration, baseline cardiac electrophysiological parameters are recorded, including sinus node recovery time, atrioventricular (AV) node effective refractory period, and various conduction intervals (e.g., PA, AH, HV).
-
Antazoline Administration: A standardized dose of antazoline is administered intravenously.
-
Post-Drug Electrophysiological Measurements: Following antazoline infusion, the electrophysiological measurements are repeated to assess the drug's effects on the cardiac conduction system.
-
Induction and Cardioversion of AF: In some protocols, AF is intentionally induced to evaluate the efficacy of antazoline in converting the arrhythmia back to sinus rhythm and to measure the time to conversion.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the blockade of the histamine H1 receptor. In the context of allergic conjunctivitis, this prevents histamine from binding to its receptor on nerve endings and blood vessels in the conjunctiva, thereby reducing itching and redness. Its antiarrhythmic effects are thought to be mediated through the modulation of various cardiac ion channels, including sodium and potassium channels.
Signaling Pathway of this compound in Allergic Conjunctivitis:
Conclusion
The available data suggest that the effects of this compound are reproducible across different studies for both allergic conjunctivitis and atrial fibrillation, particularly when standardized protocols are employed. In allergic conjunctivitis, the use of the conjunctival allergen challenge model provides a consistent framework for evaluating efficacy. For atrial fibrillation, while variations in study design exist (randomized controlled trials vs. observational studies), the reported success rates for cardioversion are broadly similar.
References
- 1. This compound and naphazoline hydrochloride, singly and in combination for the treatment of allergic conjunctivitis-a controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-masked comparison of ocular decongestants as therapy for allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Vasocon-A in the allergen challenge model of acute allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjunctival allergen challenge. A clinical approach to studying allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Antazoline and its Phosphate Salt: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between a free base form of an active pharmaceutical ingredient (API) and its salt form is a critical decision that can significantly impact a drug's performance and developability. This guide provides a detailed comparative analysis of antazoline (B1665563), a first-generation antihistamine, and its commonly used phosphate (B84403) salt, offering insights into their physicochemical properties, pharmacological profiles, and the experimental protocols used for their evaluation.
Antazoline is a histamine (B1213489) H1 receptor antagonist used to relieve nasal congestion and in eye drops, often in combination with naphazoline (B1676943), for the treatment of allergic conjunctivitis.[1][2] While the therapeutic action stems from the antazoline molecule, its salt form, antazoline phosphate, is frequently utilized in pharmaceutical formulations.[3] This comparison will elucidate the key differences between the two forms, supported by experimental data and methodologies.
Physicochemical Properties: A Tale of Two Solubilities
The most significant difference between antazoline and its phosphate salt lies in their aqueous solubility, a crucial factor for drug delivery, particularly in ophthalmic formulations. The formation of a salt is a common strategy to enhance the solubility of a drug molecule.[4]
| Property | Antazoline | This compound | Reference(s) |
| Molecular Formula | C₁₇H₁₉N₃ | C₁₇H₂₂N₃O₄P | [5] |
| Molecular Weight | 265.36 g/mol | 363.35 g/mol | |
| Appearance | White, crystalline powder | White to off-white crystalline powder | |
| Water Solubility | 0.66 mg/mL (at 30 °C) | 73 mg/mL | |
| Melting Point | 120-122 °C | 194-198 °C |
As the table indicates, this compound exhibits significantly higher water solubility compared to the free base. This enhanced solubility is advantageous for creating stable, effective aqueous solutions for applications like eye drops. In contrast, antazoline hydrochloride is described as sparingly soluble in water (approximately 25 mg/mL).
Pharmacological Profile: A Shared Mechanism of Action
Both antazoline and its phosphate salt exert their therapeutic effects through the same mechanism of action: antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering symptoms like itching, vasodilation, and increased vascular permeability. Antazoline competitively blocks this interaction, thereby alleviating allergic symptoms.
The conversion to a salt form does not alter the pharmacodynamic properties of the active moiety. Therefore, the anti-allergic efficacy is a function of the antazoline molecule itself. Clinical studies have demonstrated the effectiveness of this compound in combination with naphazoline for treating allergic conjunctivitis, showing superiority over placebo in reducing conjunctival inflammation and photophobia. More recently, antazoline has also been investigated for its antiarrhythmic properties.
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor initiates a cascade of intracellular events. The diagram below illustrates this Gq-protein coupled receptor signaling pathway. Antazoline acts by blocking the initial binding of histamine to the receptor.
Experimental Protocols
To comparatively evaluate antazoline and its phosphate salt, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of antazoline and this compound in a specific solvent (e.g., purified water, phosphate-buffered saline) at a controlled temperature.
Materials:
-
Antazoline free base
-
This compound
-
Solvent of interest (e.g., deionized water, PBS pH 7.4)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for quantification
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of the test compound (antazoline or this compound) to a known volume of the solvent in a sealed container. The excess solid should be visible.
-
Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
After agitation, allow the samples to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with the solvent to a concentration within the analytical method's linear range.
-
Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Assessment under Stress Conditions
Forced degradation studies help to understand the stability profile of a drug substance and its salt form.
Objective: To compare the stability of antazoline and this compound under various stress conditions (e.g., acid, base, oxidation, heat, and light).
Materials:
-
Antazoline free base and this compound solutions of known concentration
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Acid and Base Hydrolysis: Mix the drug solution with acidic or basic solutions and store at a specific temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide and store at room temperature for a set time.
-
Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the drug solution to light in a photostability chamber according to ICH guidelines.
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.
-
Compare the percentage of degradation for antazoline and this compound under each stress condition.
The following diagram illustrates a typical workflow for a comparative stability study.
Bioavailability and Clinical Efficacy
In terms of clinical efficacy for allergic conjunctivitis, the combination of this compound and a vasoconstrictor has been shown to be effective. The choice of the phosphate salt is primarily driven by formulation requirements for a stable and soluble product.
Conclusion
The primary advantage of this compound over its free base is its significantly enhanced aqueous solubility, which is a critical attribute for the formulation of liquid dosage forms such as ophthalmic solutions. This improvement in a key physicochemical property is achieved without altering the drug's mechanism of action as a histamine H1 receptor antagonist. For researchers and drug development professionals, the selection of the phosphate salt of antazoline is a clear choice when developing aqueous-based formulations to ensure adequate drug concentration and stability. The experimental protocols outlined provide a robust framework for the head-to-head comparison of different salt forms of a drug candidate, enabling data-driven decisions in the pharmaceutical development process.
References
Head-to-head comparison of antazoline phosphate and olopatadine
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent antihistamines used in the management of allergic conjunctivitis: antazoline (B1665563) phosphate (B84403), a first-generation H1 receptor antagonist, and olopatadine (B1677272), a second-generation agent with a dual mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a thorough analysis of their respective mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.
Executive Summary
Antazoline phosphate is a classic antihistamine that primarily functions as a competitive antagonist at histamine (B1213489) H1 receptors.[1] Olopatadine, a newer molecule, exhibits a dual mechanism of action, acting as both a potent and selective H1 receptor antagonist and a mast cell stabilizer, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1] Clinical data suggests that while both are effective in alleviating the symptoms of allergic conjunctivitis, olopatadine may offer a more comprehensive and prolonged therapeutic effect due to its mast cell stabilizing properties.
Mechanism of Action
This compound: As a first-generation antihistamine, this compound competitively and reversibly binds to histamine H1 receptors on effector cells. This action prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching and vasodilation.[1]
Olopatadine: Olopatadine's dual-action mechanism provides a broader spectrum of anti-allergic activity. Firstly, it is a highly selective H1 receptor antagonist. Secondly, it stabilizes mast cells, preventing their degranulation and the subsequent release of a variety of inflammatory mediators, including histamine, tryptase, and prostaglandins.[1] This mast cell stabilization is a key differentiator from first-generation antihistamines like antazoline.
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize the quantitative data from clinical trials comparing the efficacy and safety of this compound and olopatadine.
Table 1: Efficacy in Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)
| Treatment | Primary Endpoint | Result | p-value | Reference |
| This compound 0.5% vs. Placebo | Reduction in Itching Score (0-4 scale) | Significantly greater reduction than placebo | < 0.05 | [2] |
| Reduction in Conjunctival Redness Score (0-4 scale) | Significantly greater reduction than placebo | < 0.05 | ||
| Naphazoline 0.05% / Antazoline 0.5% vs. Placebo | Reduction in Ocular Allergy Index (OAI) | Significantly lower OAI scores than placebo | < 0.001 | |
| Naphazoline 0.05% / Antazoline 0.5% vs. Olopatadine 0.1% | Ocular Allergy Index (OAI) at 12 & 20 min post-challenge | Significantly lower OAI scores for Naphazoline/Antazoline | p=0.005 & p=0.001 | |
| Olopatadine 0.1% vs. Placebo | Prevention of Ocular Itching | Statistically superior to placebo | < 0.05 | |
| Prevention of Ocular Redness | Statistically superior to placebo at most evaluations | < 0.05 |
Table 2: Tolerability and Safety
| Treatment | Key Tolerability/Safety Finding | Result | p-value | Reference |
| Naphazoline/Antazoline vs. Olopatadine, Ketotifen, etc. | Discomfort after instillation | Induced higher discomfort compared to other treatments | < 0.0001 | |
| Olopatadine 0.7% vs. Pheniramine maleate (B1232345) 0.3%/Naphazoline hydrochloride 0.025% | Ocular comfort at instillation (Visual Analogue Scale) | Olopatadine was significantly more comfortable | Not specified | |
| Olopatadine (all concentrations) | Drug-related adverse events | No drug-related adverse events reported | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs.
Protocol Steps:
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration: During the initial visit, increasing concentrations of the allergen are instilled into the conjunctival sac to determine the dose that elicits a predefined positive allergic reaction (e.g., a certain score for itching and redness).
-
Confirmation Visit: A subsequent visit confirms that the determined allergen dose produces a reproducible allergic reaction.
-
Treatment and Challenge: On the treatment visit, subjects are randomized to receive the investigational drug(s) and/or placebo in a double-masked, contralateral (one drug in each eye) or parallel-group design. After a specified period, the predetermined allergen concentration is instilled in both eyes.
-
Efficacy Assessment: Ocular signs and symptoms (e.g., itching, conjunctival redness, chemosis, tearing, and eyelid swelling) are graded by both the investigator and the subject at several time points post-challenge.
In Vitro Mast Cell Stabilization Assay
This assay evaluates the ability of a compound to inhibit the degranulation of mast cells and the release of inflammatory mediators.
Protocol Steps:
-
Cell Culture and Sensitization: A suitable mast cell line (e.g., human LAD2 cells or rat RBL-2H3 cells) is cultured and then sensitized by incubation with immunoglobulin E (IgE).
-
Compound Incubation: The IgE-sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., olopatadine) or a vehicle control.
-
Degranulation Induction: Mast cell degranulation is triggered by adding an appropriate stimulus, such as an antigen or anti-IgE antibody.
-
Mediator Quantification: The cell supernatant is collected, and the amount of a released mediator, such as histamine or the enzyme β-hexosaminidase (a marker of granular content release), is quantified using methods like ELISA or a colorimetric assay.
-
Inhibition Calculation: The percentage of inhibition of mediator release by the test compound is calculated relative to the control group.
Histamine H1 Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound to the histamine H1 receptor.
Protocol Steps:
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared from a suitable source, such as a recombinant cell line (e.g., HEK293 or CHO cells) or animal tissue.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and a range of concentrations of the unlabeled test compound (antazoline or olopatadine).
-
Equilibrium and Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
Both this compound and olopatadine are effective in the management of allergic conjunctivitis. This compound provides rapid relief through its H1 receptor antagonist activity. Olopatadine, with its dual mechanism of H1 receptor antagonism and mast cell stabilization, offers a more comprehensive approach to inhibiting the allergic cascade. The choice between these agents may depend on the desired duration of action, patient-specific factors, and tolerability. The experimental models and protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other anti-allergic compounds.
References
A Comparative Guide to Statistical Methods for Validating Antazoline Phosphate Research Data
This guide provides a comparative overview of common statistical and analytical methods for the validation of research data pertaining to antazoline (B1665563) phosphate (B84403). It is intended for researchers, scientists, and professionals in drug development who are engaged in the quantification and quality control of this active pharmaceutical ingredient. The following sections detail established analytical techniques, their validation parameters based on regulatory guidelines, and the experimental protocols necessary for their implementation.
Introduction to Analytical Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For pharmaceuticals like antazoline phosphate, this is governed by the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2] The objective is to ensure the reliability, accuracy, and reproducibility of the data generated.[3] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]
The validation process involves a structured approach to define the experiments, set acceptance criteria, execute the studies, and document all results thoroughly. This guide focuses on stability-indicating methods, which are crucial for quantifying the drug substance in the presence of its degradation products, ensuring the method's specificity.
Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism
Antazoline is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor. By binding to this receptor, it blocks the action of endogenous histamine, thereby preventing the allergic response and symptoms such as itching, vasodilation, and increased capillary permeability. Understanding this mechanism is fundamental to its therapeutic application, particularly in ophthalmic formulations for allergic conjunctivitis.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common techniques for the analysis of this compound. Spectrophotometric methods offer a simpler and more rapid alternative, though they may lack the specificity of chromatographic techniques.
High-Performance Liquid Chromatography (HPLC/UHPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and reliable method for quantifying antazoline, often simultaneously with other active ingredients like naphazoline (B1676943) or tetrahydrozoline. These methods are frequently developed to be "stability-indicating," which requires demonstrating that the drug's peak is well-resolved from any peaks corresponding to degradation products formed under stress conditions.
Workflow for Stability-Indicating Method Validation A critical component of validating an HPLC method for antazoline is the forced degradation study. This involves subjecting the drug to various stress conditions to produce potential degradation products and proving the analytical method can separate them from the intact drug.
Comparison of Published HPLC/UHPLC Method Parameters
| Parameter | Method 1 (UHPLC) | Method 2 (HPLC) | Method 3 (HPLC) |
| Technique | UHPLC-PDA | RP-HPLC | RP-HPLC |
| Analyte(s) | Antazoline HCl & Naphazoline HCl | Antazoline Nitrate & Naphazoline Sulfate | Antazoline HCl |
| Linearity Range | 0.5–100 µg/mL | 110–350 µg/mL | Not Specified |
| Correlation (r²) | ≥ 0.9981 | 0.9999 | Not Specified |
| Accuracy (% Recovery) | 99.6–100.4% | Not Specified | Not Specified |
| Precision (%RSD) | < 2.14% | Not Specified | Not Specified |
| LOD | Not Specified | 0.3 µg/mL | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Method 1: Stability-Indicating UHPLC
-
Instrumentation: Ultra-High Performance Liquid Chromatography with a PDA detector.
-
Column: ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm).
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) containing 0.5% triethylamine (B128534) (60:40, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 1.0 µL.
-
Run Time: 4.5 minutes (Antazoline retention time ~1.86 min).
Method 2: Stability-Indicating HPLC
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Column: C18.
-
Mobile Phase: Phosphate buffer and methanol (B129727) (80:20, v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Room Temperature.
-
Detection Wavelength: 285 nm.
-
Sample Preparation: Standard and sample solutions prepared in the mobile phase.
Spectrophotometric Methods
UV-Vis spectrophotometry, particularly derivative spectrophotometry, provides a cost-effective and rapid method for the simultaneous determination of antazoline and other substances in formulations like eye drops. These methods rely on mathematical manipulation of the spectral data to resolve overlapping spectra of the components.
Comparison of Published Spectrophotometric Method Parameters
| Parameter | Method 4 (Derivative Spectrophotometry) | Method 5 (Chemometric - PLS) |
| Technique | Zero-Crossing First-Derivative Spectrophotometry | UV-Vis with Partial Least Squares (PLS) |
| Analyte(s) | This compound & Naphazoline HCl | Antazoline & Naphazoline |
| Linearity Range | 1–10 µg/mL | Not Specified |
| Correlation (r²) | > 0.999 | Not Specified |
| Accuracy (% Recovery) | Not Specified | 102.1 ± 2.2 to 104.9 ± 0.73% |
| Limit of Determination | 1 µg/mL | Not Specified |
Experimental Protocols
Method 4: Derivative Spectrophotometry
-
Instrumentation: UV-Vis Spectrophotometer capable of derivative analysis.
-
Measurement Wavelength: The determination of this compound is carried out at 252 nm in the first-derivative spectrum.
-
Sample Preparation: Samples are appropriately diluted. The method was successfully applied to eye drops without prior separation from excipients.
-
Principle: At the zero-crossing point of one component in the derivative spectrum, the other component can be measured without interference.
Method 5: Chemometric Analysis
-
Instrumentation: UV-Vis Spectrophotometer.
-
Wavelength Range: Absorbance values are recorded between 200–400 nm.
-
Data Analysis: The overlapping spectra of antazoline and naphazoline are resolved using multivariate calibration models like Partial Least Squares (PLS).
-
Principle: A calibration model is built using a "training set" of standard mixtures. This model is then used to predict the concentrations of analytes in unknown samples based on their full UV spectra.
Conclusion
For the validation of this compound research data, HPLC and UHPLC methods are the gold standard, offering high specificity, accuracy, and the ability to serve as stability-indicating assays. They are essential for regulatory submissions and detailed quality control. Spectrophotometric methods, while simpler and faster, are valuable for routine analysis and quality checks where the interference from excipients or degradation products is known to be minimal. The choice of method should be guided by the specific requirements of the analysis, balancing the need for specificity and accuracy with considerations of speed and cost. All methods must be validated according to ICH guidelines to ensure data integrity.
References
Safety Operating Guide
Safe Disposal of Antazoline Phosphate: A Procedural Guide
The proper management and disposal of chemical reagents are paramount for laboratory safety and environmental preservation. This guide offers a comprehensive, step-by-step procedure for the safe disposal of Antazoline Phosphate, a histamine (B1213489) H1 receptor antagonist. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and minimize environmental impact.
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[1][2][3][4] Therefore, it must be handled with care, and its disposal is subject to stringent regulatory standards. In the United States, agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) regulate pharmaceutical waste disposal, primarily under the Resource Conservation and Recovery Act (RCRA).[5] This legislation outlines the safe management of hazardous waste from its generation to its final disposal.
Hazard and Regulatory Summary
For quick reference, the following table summarizes the key hazard information for Antazoline compounds. This data underscores the necessity for cautious handling and adherence to regulated disposal protocols.
| Hazard Classification | Description | Regulation |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | GHS / CLP |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin. | GHS / CLP |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled. | GHS / CLP |
| Skin Irritation | Category 2: Causes skin irritation. | GHS / CLP |
| Eye Irritation | Category 2: Causes serious eye irritation. | GHS / CLP |
GHS/CLP: Globally Harmonized System of Classification and Labelling of Chemicals / Classification, Labelling and Packaging Regulation (EC) No 1272/2008.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the appropriate personal protective equipment is worn to prevent exposure.
-
Gloves: Wear suitable protective nitrile rubber gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Protective Clothing: A lab coat or long-sleeved clothing is required.
-
Respiratory Protection: If there is a risk of dust formation or if working outside a well-ventilated area, use a particle filter respirator.
Detailed Disposal Protocols
The overriding principle for managing laboratory waste is that no activity should begin without a clear plan for disposal. This compound waste must be segregated from other laboratory waste streams to ensure proper handling. Do not dispose of this chemical down the drain or in regular trash.
Procedure 1: Solid this compound Waste
This procedure applies to expired or unwanted solid this compound and materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated paper towels).
-
Segregation and Containerization:
-
Designate a specific, leak-proof container for solid this compound waste. The container must be chemically compatible and have a secure, tight-fitting lid.
-
Place all solid waste directly into this designated container.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the primary hazard warnings ("Harmful," "Irritant").
-
Record the date the first item of waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure "Waste Accumulation Area" within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Once the container is full, or if waste has been accumulated for a pre-determined time limit (consult your institution's policy), arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for final disposal. Disposal must be carried out in accordance with local and national regulations.
-
Procedure 2: Contaminated Labware
This procedure is for labware (e.g., glassware, stir bars) with residual amounts of this compound.
-
Decontamination:
-
Rinse the contaminated labware three times with a suitable solvent in which this compound is soluble (e.g., water, ethanol).
-
Collect the rinsate from the first two rinses as chemical waste and manage it according to Procedure 3.
-
The third rinse can typically be disposed of down the drain, but always consult your local and institutional guidelines first.
-
-
Disposal of Decontaminated Labware:
-
After the triple rinse, the labware can be washed with soap and water for reuse.
-
If the labware is to be discarded, it can now be disposed of as regular, non-hazardous laboratory glass waste.
-
Procedure 3: Dilute Aqueous Solutions and Rinsate
This procedure applies to dilute aqueous solutions of this compound and the first two rinses collected from decontaminating labware.
-
Collection and Storage:
-
Collect all dilute aqueous solutions and the collected rinsate in a clearly labeled, sealed, and compatible container.
-
Label the container "Hazardous Waste: Aqueous this compound".
-
Store this container in the laboratory's designated Waste Accumulation Area.
-
-
Disposal:
-
Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal contractor.
-
Under no circumstances should these solutions be released into the sewage system.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Workflow for this compound Waste Segregation and Disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Antazoline Phosphate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Antazoline Phosphate in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring the safety of all personnel.
This compound is an H1 receptor antagonist that presents several hazards. It is harmful if swallowed, comes into contact with the skin, or is inhaled, and can cause significant skin and eye irritation.[1][2] The following information details the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Hazard Summary and Regulatory Information
A clear understanding of the hazard classification of this compound is fundamental to safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) (Category 3) | H335: May cause respiratory irritation |
Occupational Exposure Limits (OELs): At present, there are no specific occupational exposure limits established for this compound by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA). Therefore, it is imperative to handle this compound with a high degree of caution to minimize any potential exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes protection for the hands, body, eyes, and respiratory system.
Hand Protection: Glove Selection
Due to the lack of specific chemical resistance data for this compound, a cautious approach to glove selection is necessary. This compound is an aromatic amine and an ether. General guidance for these chemical classes can be conflicting. Therefore, the following recommendations are provided with the strong advisory to perform on-site testing to ensure the selected gloves offer adequate protection under your specific experimental conditions.
-
For Splash Protection (Short-Term Contact):
-
Nitrile Rubber Gloves: While some sources indicate poor resistance of nitrile to amines and ethers, they are often used for short-term splash protection against a variety of chemicals. If using nitrile gloves, a minimum thickness of 5-mil is recommended, and they must be changed immediately upon any contact with this compound.
-
-
For Extended Contact or Immersion:
-
Butyl Rubber Gloves: Butyl rubber generally offers excellent resistance to a wide range of chemicals, including ketones, esters, and strong acids. Given the hazardous nature of this compound, butyl rubber gloves are a more conservative and recommended choice for extended handling.
-
Neoprene Gloves: Neoprene provides good resistance to acids, bases, and some organic solvents. It can be considered as an alternative to butyl rubber.
-
Crucially, always inspect gloves for any signs of degradation, such as swelling, discoloration, or brittleness, and replace them immediately if any are observed.
Body, Eye, and Respiratory Protection
| PPE Category | Requirement | Specifications and Procedures |
| Body Protection | Chemical-resistant lab coat or gown | Must be long-sleeved and preferably made of a low-permeability fabric. Consider a disposable gown for procedures with a high risk of contamination. |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. |
| Respiratory Protection | N95 respirator or higher | An N95 respirator is the minimum requirement when handling the powder form to prevent inhalation of dust particles. If working in a poorly ventilated area or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: A Three-Pronged Approach
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Pure this compound and Grossly Contaminated Materials:
-
Collection: Place all solid waste and materials with significant contamination directly into a clearly labeled, sealed container designated for "Waste: this compound".
-
Labeling: The label must include the chemical name, the date of first waste addition, primary hazard symbols (e.g., "Harmful," "Irritant"), and the responsible researcher or lab.
-
Storage: Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
Contaminated Labware (e.g., glassware, stir bars):
-
Decontamination: Triple rinse the contaminated labware with a suitable solvent in which this compound is soluble (e.g., water, ethanol).
-
Waste Collection: Collect the first two rinses as chemical waste and add them to the "Aqueous Antazoline Hydrochloride Waste" container. The third rinse can typically be disposed of down the drain, but always consult your institutional guidelines.
-
Final Disposal: After triple rinsing, the labware can be washed with soap and water for reuse or disposed of as regular laboratory glass waste.
Dilute Aqueous Solutions and Rinsate:
-
Collection: Collect all dilute aqueous solutions and the initial two rinses from labware decontamination in a clearly labeled, sealed container designated for "Aqueous Antazoline Hydrochloride Waste."
-
Storage: Store this container in the laboratory's designated waste accumulation area.
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed chemical waste contractor.
Caption: A clear disposal pathway for different waste streams of this compound.
By implementing these comprehensive safety and disposal plans, researchers can significantly minimize the risks associated with handling this compound, fostering a safer laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
